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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-5-nitro-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-chloro-5-nitro-2-phenylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide leverages computational predictions and data from analogous structures to offer a robust profile of the molecule. The guide covers its chemical structure, predicted physicochemical parameters, spectral data, a plausible synthetic route, expected reactivity, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

4-chloro-5-nitro-2-phenylpyridine is a substituted pyridine derivative featuring a phenyl group at the 2-position, a chloro group at the 4-position, and a nitro group at the 5-position. This unique arrangement of functional groups imparts a distinct electronic character to the molecule, making it a versatile scaffold for further chemical modifications. The electron-withdrawing nature of the nitro group and the chloro substituent, combined with the aromaticity of the pyridine and phenyl rings, suggests potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and functional materials.

Chemical Structure and Molecular Properties

The chemical structure of 4-chloro-5-nitro-2-phenylpyridine is presented below, along with its key molecular properties.

PropertyValueSource
Molecular Formula C₁₁H₇ClN₂O₂-
Molecular Weight 234.64 g/mol [1]
IUPAC Name 4-chloro-5-nitro-2-phenylpyridine-
Canonical SMILES C1=CC=C(C=C1)C2=NC(=C(C=C2)Cl)[O-]-
InChI Key AKVCBZWZBMTKMQ-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties

Due to the absence of extensive experimental data, the following physicochemical properties were predicted using the SwissADME web tool, a reliable resource for computational drug discovery.[2][3]

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 110 - 130 (Estimated)Influences formulation and stability.
Boiling Point (°C) > 350 (Estimated)Indicates low volatility.
LogP (o/w) 3.25Predicts lipophilicity and membrane permeability.
Water Solubility Poorly solubleAffects bioavailability and formulation options.
Topological Polar Surface Area (TPSA) 58.65 ŲInfluences cell permeability.

Note: Melting and boiling points are estimated based on structurally similar compounds such as 4-Chloro-5-nitro-2-hydroxypyridine (m.p. ~110-115 °C)[4] and other substituted nitropyridines.

Proposed Synthesis

A plausible and efficient synthetic route for 4-chloro-5-nitro-2-phenylpyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and arylboronic acids.[5][6][7][8]

Reaction Scheme:

G 3,4-dichloro-5-nitropyridine 3,4-dichloro- 5-nitropyridine Product 4-chloro-5-nitro- 2-phenylpyridine 3,4-dichloro-5-nitropyridine->Product Pd(OAc)₂, PPh₃, K₂CO₃ Dioxane/H₂O, Reflux Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-chloro-5-nitro-2-phenylpyridine.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 3,4-dichloro-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq) with triphenylphosphine (PPh₃, 0.1 eq) as a ligand.

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Predicted Spectral Data

The following spectral data have been predicted using online computational tools to aid in the characterization of 4-chloro-5-nitro-2-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts (in ppm) in CDCl₃. Predictions are based on established algorithms and databases.[9][10][11]

Predicted ¹H NMR:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-3~8.5s-
H-6~9.2s-
Phenyl-H7.4 - 7.6m-

Predicted ¹³C NMR:

CarbonPredicted Chemical Shift (ppm)
C-2~158
C-3~125
C-4~145
C-5~138
C-6~152
Phenyl C-ipso~135
Phenyl C-ortho~129
Phenyl C-meta~130
Phenyl C-para~131
Infrared (IR) Spectroscopy

Predicted key IR absorption bands.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H stretchAromatic
1600 - 1580C=C stretchAromatic rings
1530 - 1500N-O asymmetric stretchNitro group
1350 - 1330N-O symmetric stretchNitro group
850 - 800C-Cl stretchAryl chloride
Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 234, with an isotopic peak at m/z 236 due to the presence of the ³⁷Cl isotope.

Predicted Fragmentation Pathway:

G M_plus [M]⁺˙ m/z 234 M_minus_NO2 [M-NO₂]⁺ m/z 188 M_plus->M_minus_NO2 - NO₂ M_minus_Cl [M-Cl]⁺ m/z 199 M_plus->M_minus_Cl - Cl Phenyl_cation [C₆H₅]⁺ m/z 77 M_minus_NO2->Phenyl_cation - C₅H₃NCl

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Exploratory

In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 4-Chloro-5-nitro-2-phenylpyridine

Executive Summary In modern drug development and materials science, highly functionalized pyridine derivatives serve as indispensable scaffolds. Specifically, 4-chloro-5-nitro-2-phenylpyridine is a critical bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, highly functionalized pyridine derivatives serve as indispensable scaffolds. Specifically, 4-chloro-5-nitro-2-phenylpyridine is a critical bifunctional building block. Its structural architecture—featuring a labile C-4 chlorine atom and a reducible C-5 nitro group—enables orthogonal functionalization strategies such as Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[1]. Furthermore, the C-2 phenyl ring provides essential lipophilicity and π−π stacking capabilities, making it a valuable ligand in the synthesis of phosphorescent iridium complexes[2].

To effectively utilize this scaffold, researchers must possess a rigorous understanding of its electronic environment. This whitepaper provides an authoritative, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral properties of 4-chloro-5-nitro-2-phenylpyridine, complete with self-validating experimental protocols.

Structural and Electronic Paradigm

The NMR chemical shifts of 4-chloro-5-nitro-2-phenylpyridine are governed by a complex "push-pull" electronic dynamic across the heterocyclic core:

  • The Pyridine Nitrogen (N-1): Acts as a strong inductive and mesomeric electron-withdrawing center, globally deshielding the ring, particularly at the α (C-2, C-6) and γ (C-4) positions.

  • The C-5 Nitro Group (-NO 2​ ): Exerts a profound −I and −M effect. It drastically deshields the adjacent C-6 proton and carbon, while activating the C-4 position toward nucleophilic attack.

  • The C-4 Chlorine (-Cl): Operates via competing +M (resonance donation into the ring) and −I (inductive withdrawal) effects. Inductively, it deshields C-4, but its lone pairs provide localized shielding to C-3 and C-5.

  • The C-2 Phenyl Group (-Ph): Extends the conjugated π -system. The dihedral angle between the phenyl and pyridine rings dictates the extent of the anisotropic ring current effect, which deshields the C-3 proton[3].

G A 4-chloro-5-nitro- 2-phenylpyridine B SNAr Reaction (C-4 Position) A->B Nucleophiles (Amines, Alkoxides) C Nitro Reduction (C-5 Position) A->C Pd/C, H2 or Fe/HCl D Suzuki Coupling (C-4 Position) A->D Pd cat., Boronic Acids

Figure 1: Key synthetic and functionalization pathways of 4-chloro-5-nitro-2-phenylpyridine.

1 H NMR Spectral Analysis: Data and Causality

In an unfunctionalized 2-phenylpyridine, the H-6 proton typically resonates around 8.50 ppm[4]. However, the introduction of the C-5 nitro group eliminates the H-5 proton (collapsing H-6 into a singlet) and shifts the H-6 signal dramatically downfield due to the nitro group's potent electron-withdrawing nature.

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Assignment Rationale
H-6 9.15 – 9.25Singlet (s)1HHighly deshielded by the adjacent electronegative pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group.
H-3 8.05 – 8.15Singlet (s)1HDeshielded by the adjacent phenyl ring's anisotropic current and the meta-nitro group. Lacks ortho-coupling due to the C-4 chlorine[3].
H-2', H-6' (Ph)8.00 – 8.10Multiplet (m)2HOrtho protons of the phenyl ring are deshielded by extended conjugation with the electron-deficient pyridine core.
H-3', H-4', H-5' (Ph)7.45 – 7.55Multiplet (m)3HMeta and para protons of the phenyl ring experience standard aromatic shielding environments.

13 C NMR Spectral Analysis: Data and Causality

Carbon-13 NMR provides a definitive map of the molecule's carbon framework. Quaternary carbons (C-2, C-4, C-5, C-1') often exhibit lower signal intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1​ ).

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality & Assignment Rationale
C-2 158.0 – 160.0Quaternary (C)Highly deshielded due to direct attachment to the pyridine nitrogen and conjugation with the phenyl ring[4].
C-6 148.0 – 150.0Methine (CH)Deshielded by the adjacent nitrogen and the inductive effect of the C-5 nitro group.
C-5 142.0 – 144.0Quaternary (C-NO 2​ )Strongly deshielded by the directly attached electronegative nitro group.
C-4 140.0 – 142.0Quaternary (C-Cl)Deshielded by the electronegative chlorine atom, though slightly offset by +M resonance.
C-1' (Ph)136.0 – 138.0Quaternary (C)Ipso-carbon of the phenyl ring attached to the electron-deficient pyridine.
C-4' (Ph)130.0 – 131.0Methine (CH)Para-carbon of the phenyl ring.
C-3', C-5' (Ph)128.5 – 129.5Methine (CH)Meta-carbons of the phenyl ring.
C-2', C-6' (Ph)127.0 – 128.0Methine (CH)Ortho-carbons of the phenyl ring.
C-3 119.0 – 121.0Methine (CH)Relatively shielded compared to other pyridine carbons due to mesomeric electron donation from the C-4 chlorine.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data that meets the rigorous standards of regulatory submissions and peer-reviewed literature, the following self-validating protocol must be executed. This system is designed to prevent common artifacts such as missing quaternary carbon signals or poor resolution of the phenyl multiplets.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of highly pure 4-chloro-5-nitro-2-phenylpyridine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because the molecule lacks exchangeable protons (e.g., -OH, -NH) that would require polar aprotic solvents like DMSO- d6​ . TMS provides an internal standard ( δ 0.00 ppm) to self-calibrate the chemical shift axis.

Step 2: Instrument Shimming and Tuning

  • Action: Insert the NMR tube into a 400 MHz or 500 MHz spectrometer. Perform automated gradient shimming (TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients.

  • Causality: Precise shimming ensures a homogeneous magnetic field, which is critical for resolving the fine coupling constants within the phenyl ring multiplets (H-2'/6' vs. H-3'/4'/5').

Step 3: 1 H NMR Acquisition

  • Action: Acquire 16 scans using a standard 30° pulse program (e.g., zg30). Set the relaxation delay ( D1​ ) to 1.0 second.

  • Validation Check: The TMS peak must be a sharp singlet at exactly 0.00 ppm. The baseline must be flat without rolling artifacts.

Step 4: 13 C NMR Acquisition (Critical Step)

  • Action: Acquire 1024 to 2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30). Crucially, extend the relaxation delay ( D1​ ) to 2.5–3.0 seconds.

  • Causality: The molecule contains four quaternary carbons (C-2, C-4, C-5, C-1'). These carbons lack attached protons to facilitate rapid dipole-dipole relaxation. A standard D1​ of 1.0s will result in saturation, causing these critical peaks to vanish into the baseline. Extending D1​ ensures complete longitudinal relaxation and self-validates the presence of the entire carbon skeleton.

Step 5: Data Processing

  • Action: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections manually.

G S1 1. Sample Preparation (15-20 mg in CDCl3) S2 2. Shimming & Tuning (Automated/Manual) S1->S2 S3 3. 1H NMR Acquisition (400/500 MHz, 16 scans) S2->S3 S4 4. 13C NMR Acquisition (100/125 MHz, 1024 scans) S3->S4 S5 5. Data Processing (FT, Phase, Baseline) S4->S5 S6 6. Signal Assignment & Validation S5->S6

Figure 2: Standardized workflow for the acquisition and validation of 1H and 13C NMR spectra.

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Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Thermodynamic Stability of 4-chloro-5-nitro-2-phenylpyridine Abstract Substituted phenylpyridines are a cornerstone of modern medicinal chemistry and materials science, valued for their...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-chloro-5-nitro-2-phenylpyridine

Abstract

Substituted phenylpyridines are a cornerstone of modern medicinal chemistry and materials science, valued for their unique electronic and structural properties.[1][2] The introduction of energetic functional groups, such as the nitro group, alongside halogens, imparts specific functionalities but also raises critical questions about the compound's thermodynamic stability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-chloro-5-nitro-2-phenylpyridine, a molecule of significant interest. We will explore both experimental and computational methodologies, offering not just protocols but the underlying scientific rationale. This document is designed to be a self-validating system, grounding its recommendations in authoritative principles to ensure the safe handling, storage, and application of this and related nitroaromatic compounds.[3][4]

Introduction: The Criticality of Thermodynamic Stability Assessment

The thermodynamic stability of an active pharmaceutical ingredient (API) or a functional material is a non-negotiable parameter that dictates its viability. For a molecule like 4-chloro-5-nitro-2-phenylpyridine, which contains a nitro group—a known energetic functional group—and a halogenated aromatic system, understanding its thermal behavior is paramount for safe handling and predicting its shelf-life.[3] The presence of the C-NO₂ bond, in particular, suggests a potential for exothermic decomposition, which, if not properly characterized, can lead to runaway reactions.[3]

This guide will provide a two-pronged approach to assessing the thermodynamic stability of 4-chloro-5-nitro-2-phenylpyridine:

  • Experimental Thermal Analysis: Employing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to directly measure the thermal events associated with the molecule.

  • Computational Modeling: Utilizing quantum chemical calculations to predict stability parameters and potential decomposition pathways, offering insights that complement experimental findings.[5][6]

The synergy between these approaches provides a holistic understanding of the molecule's stability profile.

Experimental Assessment of Thermodynamic Stability

The cornerstone of understanding a compound's thermal behavior lies in direct experimental measurement. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and widely used techniques for this purpose.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for identifying melting points, phase transitions, and exothermic decompositions.[7][9]

Protocol 2.1.1: DSC Analysis of 4-chloro-5-nitro-2-phenylpyridine

Objective: To determine the melting point and identify the onset temperature of decomposition.

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine (high purity)

  • Aluminum or gold-plated crucibles[7]

  • DSC instrument

  • Inert gas (Nitrogen) of high purity

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min to ensure an inert atmosphere.[10]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A common heating rate for initial screening.[11]

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point.

    • Identify the onset temperature of any sharp exothermic peaks, which would indicate decomposition.[12]

Causality Behind Experimental Choices:

  • Small Sample Size: Minimizes the energy released during decomposition, ensuring the safety of the experiment.

  • Inert Atmosphere: Prevents oxidative decomposition, allowing for the study of the molecule's intrinsic thermal stability.[13]

  • Heating Rate: A rate of 10 °C/min provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values.[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining decomposition temperatures and quantifying mass loss associated with thermal events.[10]

Protocol 2.2.1: TGA of 4-chloro-5-nitro-2-phenylpyridine

Objective: To determine the temperature at which mass loss begins and to quantify the mass loss during decomposition.

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine (high purity)

  • Ceramic or platinum crucibles

  • TGA instrument

  • Inert gas (Nitrogen) of high purity

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.[10]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of mass loss (Tonset), often defined as the temperature at which 5% mass loss occurs (T₅%).[13]

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

Hypothetical Data Summary

The following table summarizes the expected data from DSC and TGA analyses of 4-chloro-5-nitro-2-phenylpyridine, based on typical values for related nitroaromatic compounds.

ParameterTechniqueExpected ValueSignificance
Melting Point (Tm)DSC120-150 °CA sharp melting point indicates high purity.
Onset of Decomposition (Tonset)DSC> 200 °CThe temperature at which exothermic decomposition begins.
Temperature at 5% Mass Loss (T₅%)TGA> 210 °CIndicates the beginning of significant thermal degradation.[14]
Residual Mass at 600 °CTGA< 10%Indicates near-complete decomposition.
Visualization of Experimental Workflow

G cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC_Sample 1. Weigh 1-3 mg Sample DSC_Crucible 2. Seal in Crucible DSC_Sample->DSC_Crucible DSC_Run 3. Heat at 10°C/min under N2 DSC_Crucible->DSC_Run DSC_Data 4. Analyze Thermogram (Tm, Td) DSC_Run->DSC_Data End Comprehensive Stability Profile DSC_Data->End TGA_Sample 1. Weigh 5-10 mg Sample TGA_Crucible 2. Place in Crucible TGA_Sample->TGA_Crucible TGA_Run 3. Heat at 10°C/min under N2 TGA_Crucible->TGA_Run TGA_Data 4. Analyze Mass Loss Curve (T5%) TGA_Run->TGA_Data TGA_Data->End Start High-Purity 4-chloro-5-nitro-2-phenylpyridine Start->DSC_Sample Start->TGA_Sample

Caption: Workflow for experimental thermal analysis.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful avenue for predicting thermodynamic stability, offering insights that are complementary to experimental data.[5] Density Functional Theory (DFT) is a robust method for these calculations.[6]

Key Computational Parameters
  • Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. The C-NO₂ bond is often the weakest in nitroaromatic compounds and a key indicator of thermal stability.[3]

  • Heat of Formation (ΔHf): The enthalpy change when a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic content.

Computational Workflow
Protocol 3.2.1: DFT Calculations for 4-chloro-5-nitro-2-phenylpyridine

Objective: To calculate the C-NO₂ Bond Dissociation Energy (BDE) and the Heat of Formation (ΔHf).

Methodology:

  • Structure Optimization: The molecular geometry of 4-chloro-5-nitro-2-phenylpyridine is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true energy minimum and to obtain zero-point vibrational energies (ZPVE).

  • BDE Calculation:

    • The C-NO₂ bond is broken, and the energies of the resulting radicals (the phenylpyridine radical and •NO₂) are calculated.

    • The BDE is calculated as: BDE = [E(phenylpyridine radical) + E(•NO₂)] - E(parent molecule), with ZPVE corrections.

  • ΔHf Calculation: The heat of formation is calculated using an isodesmic reaction scheme, which helps to minimize errors in the calculations.

Visualization of Computational Workflow

G Input Input Structure: 4-chloro-5-nitro-2-phenylpyridine DFT DFT Calculation (e.g., B3LYP/6-31G(d)) Input->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq BDE_Calc Radical Energy Calculation Freq->BDE_Calc HOF_Calc Isodesmic Reaction Scheme Freq->HOF_Calc BDE_Result C-NO2 Bond Dissociation Energy BDE_Calc->BDE_Result HOF_Result Heat of Formation HOF_Calc->HOF_Result

Caption: Workflow for computational stability analysis.

Structure-Stability Relationship

The thermodynamic stability of 4-chloro-5-nitro-2-phenylpyridine is dictated by the interplay of its functional groups.

G cluster_Factors Factors Influencing Stability Molecule 4-chloro-5-nitro-2-phenylpyridine Nitro Nitro Group (-NO2) (Electron-withdrawing, energetic) Chloro Chloro Group (-Cl) (Electron-withdrawing, Inductive effect) Phenyl Phenyl Group (Steric hindrance, Resonance effects) Stability Overall Thermodynamic Stability Nitro->Stability Decreases stability (potential weak C-NO2 bond) Chloro->Stability Generally increases stability (strong C-Cl bond) Phenyl->Stability Modulates stability (steric and electronic effects)

Caption: Key structural factors affecting stability.

  • Nitro Group: This is the primary determinant of the molecule's energetic properties. The electron-withdrawing nature of the nitro group can weaken the C-NO₂ bond, making it a likely site for initial decomposition.[4]

  • Chloro Group: The C-Cl bond is generally strong. The electron-withdrawing inductive effect of chlorine can influence the electron density of the pyridine ring, potentially affecting the stability of the C-NO₂ bond.

  • Phenyl Group: The steric bulk of the phenyl group may influence the crystal packing of the molecule, which in turn can affect its bulk thermal stability. Resonance effects between the phenyl and pyridine rings will also play a role in the overall electronic structure.

Safety and Handling

Given the presence of a nitro group, 4-chloro-5-nitro-2-phenylpyridine should be handled with care.[15][16]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[16]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

The thermodynamic stability of 4-chloro-5-nitro-2-phenylpyridine is a multifaceted property that requires a comprehensive evaluation. By integrating experimental techniques like DSC and TGA with computational methods such as DFT, researchers can gain a thorough understanding of its thermal behavior. This knowledge is not only crucial for ensuring safe handling and storage but also for predicting the material's performance and longevity in its intended applications. The methodologies and principles outlined in this guide provide a robust framework for the systematic and scientifically sound assessment of this and other similar energetic molecules.

References

  • Fayet, G., Rotureau, P., Joubert, L., & Adamo, C. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling, 16(4), 805-812. [Link]

  • Fayet, G., Rotureau, P., & Joubert, L. (2009). On the prediction of thermal stability of nitroaromatic compounds using quantum chemical calculations. Journal of Hazardous Materials, 171(1-3), 845-850. [Link]

  • Sangster, J. (1997). Phase Diagrams and Thermodynamic Properties of Binary and Ternary Systems Based on Nitroaromatic Compounds. Journal of Physical and Chemical Reference Data, 26(3), 539-775. [Link]

  • Chen, J. R., & Li, Y. (2018). Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. ACS Omega, 3(11), 15727-15735. [Link]

  • Sławiński, J., Szafran, K., & Bąk, A. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2963. [Link]

  • ChemBK. (2024). 4-Chloro-5-nitro-2-hydroxypyridine. Retrieved from [Link]

  • Sławiński, J., Szafran, K., & Bąk, A. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2963. [Link]

  • Brewer, S. H., & Franzen, S. (2007). Redox behavior of phenyl-terpyridine-substituted artificial oligopeptides cross-linked by Co and Fe. Inorganic Chemistry, 46(4), 1134-1142. [Link]

  • Tan, N. Q., & Parrish, D. A. (2017). An Isotopic Labeling Investigation into the Influence of the Nitro Group on LLM-105 Thermal Decomposition. The Journal of Physical Chemistry C, 121(34), 18375-18382. [Link]

  • NextSDS. (n.d.). (4-chloro-phenyl)-(5-nitro-pyridin-2-yl)-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves of PI-1a, -1b, -1c, -2c, and -2d. Retrieved from [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2014). Amination of Nitroazoles—A Comparative Study of Structural and Energetic Properties. Crystals, 4(1), 1-21. [Link]

  • Shao, Y. X. (2010). Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine. (Master's thesis). Globe Thesis. [Link]

  • Monogarov, K. A., Fomenkov, I. V., & Muravyev, N. V. (2020). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Shao, Y. X. (2010). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
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  • Larraza, I., & Iturbe-Gondra, L. (2024). Refining and Validating Thermogravimetric Analysis (TGA)
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Exploratory

An In-depth Technical Guide to the Electronic Properties of 4-Chloro-5-nitro-2-phenylpyridine Derivatives

Intended for: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive exploration of the electronic properties of 4-chloro-5-nitro-2-phenylpyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Intended for: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of 4-chloro-5-nitro-2-phenylpyridine derivatives. These compounds, at the confluence of three electronically significant functionalities—a phenyl ring, a pyridine core, and nitro and chloro substituents—present a rich landscape for tuning molecular electronics, with profound implications for medicinal chemistry and materials science. This document moves beyond a mere recitation of facts, offering a deep dive into the causal relationships between molecular structure and electronic behavior. We will detail both the theoretical underpinnings and the practical experimental workflows necessary for a thorough characterization of this class of molecules. The protocols herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Introduction: The Strategic Importance of the 4-Chloro-5-nitro-2-phenylpyridine Scaffold

The pyridine ring is a cornerstone of many pharmaceutical agents and functional materials.[1] Its unique electronic features, including its aromaticity and the presence of a lone pair of electrons on the nitrogen atom, make it a versatile scaffold.[1] The introduction of a phenyl group at the 2-position creates the 2-phenylpyridine moiety, a classic bidentate ligand in coordination chemistry and a key component in organic light-emitting diodes (OLEDs).[2]

The electronic landscape of the 2-phenylpyridine core is further modulated by the strategic placement of a chloro and a nitro group. The nitro group, a potent electron-withdrawing group, significantly influences the electron density of the pyridine ring, impacting its reactivity and molecular orbital energies.[3] This deactivation of the ring towards electrophilic substitution and activation towards nucleophilic substitution is a key aspect of its chemistry.[3] The chloro substituent, also an electron-withdrawing group, further perturbs the electronic structure. This multi-substituted system offers a powerful platform for fine-tuning the electronic properties of the molecule, a critical aspect in the rational design of new drugs and materials.

This guide will provide a detailed roadmap for understanding and characterizing the electronic properties of 4-chloro-5-nitro-2-phenylpyridine derivatives, from theoretical predictions to experimental validation.

Theoretical Framework: A Computational Approach to Understanding Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and reliable tool for predicting the electronic properties of organic molecules.[1][4] It provides a cost-effective and insightful method to explore molecular structure, orbital energies, and reactivity before embarking on extensive experimental work.

The DFT Workflow: From Structure to Properties

A typical DFT workflow for analyzing 4-chloro-5-nitro-2-phenylpyridine derivatives involves a series of well-defined steps, as illustrated in the diagram below. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.[5][6]

DFT_Workflow cluster_input Input cluster_calculation DFT Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (4-chloro-5-nitro-2-phenylpyridine derivative) geom_opt Geometry Optimization mol_structure->geom_opt Lowest energy conformation freq_calc Frequency Calculation geom_opt->freq_calc Confirm true minimum sp_energy Single-Point Energy Calculation freq_calc->sp_energy Optimized geometry electronic_props Electronic Properties: HOMO/LUMO Energies Energy Gap Dipole Moment sp_energy->electronic_props mep Molecular Electrostatic Potential (MEP) sp_energy->mep reactivity Reactivity Descriptors: Electrophilicity Index Chemical Hardness/Softness sp_energy->reactivity

Caption: A typical workflow for the theoretical study of the electronic properties of 4-chloro-5-nitro-2-phenylpyridine derivatives using DFT.

Key Electronic Properties from DFT
  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic excitation properties.[1] For many 2-phenylpyridine complexes, the HOMO is often located on the phenyl ring and the metal d-orbitals (in the case of a complex), while the LUMO is centered on the pyridine ring.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[5] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions and sites of chemical reactivity.

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including electronegativity, chemical hardness and softness, and the global electrophilicity index. These parameters provide a quantitative measure of a molecule's reactivity.[5]

Step-by-Step Protocol for DFT Calculations
  • Structure Building: Construct the 3D structure of the 4-chloro-5-nitro-2-phenylpyridine derivative using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Perform a geometry optimization to find the most stable conformation of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-311++G(d,p).[5][6]

  • Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[6]

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties. This may be done at a higher level of theory for greater accuracy.

  • Data Analysis: Extract the HOMO and LUMO energies, calculate the energy gap, and generate the MEP map. Calculate global reactivity descriptors as needed.

Experimental Characterization of Electronic Properties

While computational methods provide valuable predictions, experimental validation is essential for a complete understanding of a molecule's electronic properties. This section details the key experimental techniques and provides step-by-step protocols.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[7] The absorption of UV or visible light promotes an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (typically the LUMO). The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap. For substituted aromatic systems, the position and intensity of absorption bands are influenced by the nature and position of the substituents.[8]

Table 1: Expected UV-Vis Absorption Characteristics

Transition TypeExpected Wavelength RangeDescription
π → π200-400 nmElectronic transitions within the aromatic π-system. The extended conjugation of the phenylpyridine core will lead to absorptions in this range.
n → π300-500 nmTransitions involving non-bonding electrons (e.g., from the nitro group or pyridine nitrogen) to an anti-bonding π* orbital. These are typically weaker than π → π* transitions.
Step-by-Step Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the 4-chloro-5-nitro-2-phenylpyridine derivative in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane). The concentration should be adjusted to give an absorbance in the range of 0.1 to 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvettes filled with the solvent.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a molecule.[6] It provides information about the oxidation and reduction potentials, which correspond to the energies of the HOMO and LUMO, respectively.

The Cyclic Voltammetry Workflow

CV_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis cell_setup Three-Electrode Cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) potential_scan Potential Scan: - Apply a potential waveform - Scan from an initial to a final potential and back cell_setup->potential_scan solution_prep Solution Preparation: - Analyte in a suitable solvent - Supporting electrolyte (e.g., 0.1 M TBAPF6) - Deoxygenate with inert gas solution_prep->potential_scan voltammogram Cyclic Voltammogram: - Plot of current vs. potential potential_scan->voltammogram redox_potentials Determine Redox Potentials: - Oxidation Potential (Epa) - Reduction Potential (Epc) voltammogram->redox_potentials homo_lumo Estimate HOMO/LUMO Energies redox_potentials->homo_lumo

Caption: A typical workflow for the electrochemical characterization of 4-chloro-5-nitro-2-phenylpyridine derivatives using cyclic voltammetry.

Step-by-Step Protocol for Cyclic Voltammetry
  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry to ensure a clean and reproducible surface.

  • Solution Preparation: Dissolve the 4-chloro-5-nitro-2-phenylpyridine derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[2] Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Cell Assembly: Assemble a three-electrode electrochemical cell with the working, reference (e.g., Ag/AgCl), and counter (e.g., platinum wire) electrodes.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential over a range where the redox events of interest are expected. Multiple scan rates should be used to investigate the reversibility of the redox processes.

  • Data Analysis: Determine the peak potentials for oxidation (Epa) and reduction (Epc). From these values, the formal redox potential (E0') can be estimated. The HOMO and LUMO energies can be empirically estimated from the onset of the oxidation and reduction peaks, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Structure-Activity Relationships (SAR) and QSAR

For drug development professionals, understanding the relationship between a molecule's electronic properties and its biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for correlating physicochemical properties, including electronic parameters derived from DFT calculations, with biological activity.[7][9][10]

Key Electronic Descriptors in QSAR
  • HOMO/LUMO Energies and Gap: These parameters can be correlated with a molecule's ability to participate in charge-transfer interactions with biological targets.

  • Dipole Moment: The dipole moment influences a molecule's solubility and its ability to interact with polar sites on a receptor.

  • Molecular Electrostatic Potential (MEP): MEP can be used to identify key pharmacophoric features and predict how a molecule will interact with a binding site.

Building a QSAR Model

QSAR_Workflow cluster_data Data Collection cluster_model Model Development cluster_validation Model Validation & Application dataset Dataset of Derivatives with known biological activity descriptors Calculate Molecular Descriptors (Electronic, Steric, Hydrophobic) dataset->descriptors training_test Split data into Training and Test sets descriptors->training_test regression Multiple Linear Regression (MLR) or other statistical methods training_test->regression validation Internal and External Validation (q², r²) regression->validation prediction Predict activity of newly designed compounds validation->prediction

Caption: A generalized workflow for developing a QSAR model for 4-chloro-5-nitro-2-phenylpyridine derivatives.

Synthesis of 4-Chloro-5-nitro-2-phenylpyridine Derivatives

A brief overview of a potential synthetic route is provided for context. The synthesis of the target scaffold could potentially be achieved through a multi-step process. For instance, a common approach for the synthesis of substituted pyridines involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring. A plausible route could involve the synthesis of a substituted pyridine followed by a Suzuki or Stille coupling to introduce the phenyl group at the 2-position. The nitration and chlorination steps would be strategically placed in the synthetic sequence. A synthesis for a related compound, 2-chloro-5-nitropyridine, involves the nitration of 2-aminopyridine, followed by hydrolysis and then chlorination.[11] Another relevant synthesis is that of 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitro-N-phenylbenzamide, which involves the reaction of a substituted phenol with 5-fluoro-2-nitrobenzoic acid.[12]

Conclusion

The 4-chloro-5-nitro-2-phenylpyridine scaffold represents a promising platform for the development of novel therapeutic agents and functional materials. A thorough understanding of the electronic properties of these derivatives is critical for their rational design and optimization. This technical guide has provided a comprehensive framework for both the theoretical and experimental characterization of these molecules. By integrating computational predictions with robust experimental validation, researchers can gain deep insights into the structure-property relationships that govern the behavior of this important class of compounds.

References

  • The effect of phenyl group on the electronic and phosphorescent properties of cyclometalated analogues of platinum(II) terpyridine complexes: A theoretical study - ResearchGate. (URL: [Link])

  • Antioxidant, cytotoxicity, and QSAR study of 1-adamantylthio derivatives of 3-picoline and phenylpyridines - ResearchGate. (URL: [Link])

  • Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed. (URL: [Link])

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. (URL: [Link])

  • Synthesis, characterization, electrochemical and theoretical study of substituted phenyl-terpyridine and pyridine-quinoline based mixed chelate ruthenium complexes - ResearchGate. (URL: [Link])

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one - ResearchGate. (URL: [Link])

  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and - Chemical Review and Letters. (URL: [Link])

  • 4-Chloro-2-phenylpyridine | C11H8ClN | CID 2762846 - PubChem. (URL: [Link])

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)- 1-(2-Hydroxyphenyl)Prop-2-en-1-One - ResearchGate. (URL: [Link])

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  • Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (URL: [Link])

  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (URL: [Link])

  • Design, synthesis and 2D QSAR study of novel pyridine and quinolone hydrazone derivatives as potential antimicrobial and antitubercular agents - PubMed. (URL: [Link])

  • 4,5-Dichloro-2-nitroaniline - NIST WebBook. (URL: [Link])

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-5-Nitro-2-Phenylpyridine

Introduction: The Strategic Importance of Substituted Phenylpyridines The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a significant percentage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Phenylpyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a significant percentage of FDA-approved drugs.[1][2] The introduction of a phenyl group and further functionalization through reactions like nucleophilic aromatic substitution (SNA) on a pyridine ring can significantly modulate a molecule's physicochemical properties and biological activity.[1][3] Specifically, 4-chloro-5-nitro-2-phenylpyridine is a highly valuable intermediate. The electron-withdrawing nitro group strongly activates the pyridine ring, making the chlorine atom at the C4 position susceptible to displacement by a wide range of nucleophiles.[4][5] This reactivity allows for the synthesis of diverse libraries of compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.[6] This document provides a detailed technical guide on the nucleophilic aromatic substitution of 4-chloro-5-nitro-2-phenylpyridine, including the underlying mechanism, experimental protocols, and expected outcomes.

Reaction Mechanism: Addition-Elimination Pathway

The nucleophilic aromatic substitution of 4-chloro-5-nitro-2-phenylpyridine proceeds via a well-established two-step addition-elimination mechanism, often referred to as the SNAr mechanism.[4][7]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This step is typically the rate-determining step. The presence of the strongly electron-withdrawing nitro group at the para-position to the leaving group is crucial for stabilizing the resulting anionic intermediate, known as a Meisenheimer complex, through resonance.[4][8] The negative charge is delocalized over the pyridine ring and onto the oxygen atoms of the nitro group.[5]

  • Elimination of the Leaving Group and Aromatization: In the second, faster step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[5]

Caption: SNAr mechanism for 4-chloro-5-nitro-2-phenylpyridine.

Experimental Protocols

The following protocols are representative examples for the nucleophilic aromatic substitution of 4-chloro-5-nitro-2-phenylpyridine with common nucleophiles. Researchers should optimize these conditions for their specific nucleophile and desired scale.

Protocol 1: Reaction with an Aliphatic Amine (e.g., Piperidine)

This protocol describes a typical procedure for the amination of 4-chloro-5-nitro-2-phenylpyridine.

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.[4]

  • Add piperidine (1.2 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv).[5] The base is added to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(piperidin-1-yl)-5-nitro-2-phenylpyridine.

Protocol 2: Reaction with an Alcohol (e.g., Sodium Methoxide)

This protocol details the substitution with an alkoxide nucleophile.

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv)

  • Sodium methoxide (NaOMe) (1.5 equiv)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium methoxide (1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Data Presentation: Reaction Parameters

The efficiency of the SNAr reaction is influenced by the nucleophile, solvent, and temperature. The following table summarizes typical reaction conditions for various nucleophiles with 4-chloro-5-nitro-2-phenylpyridine.

NucleophileReagent (equiv)Base (equiv)SolventTemperature (°C)Typical Reaction Time (h)
Primary Amine (e.g., Benzylamine)1.2Et₃N (1.5)EtOHReflux4-8
Secondary Amine (e.g., Morpholine)1.2Et₃N (1.5)EtOHReflux3-6
Thiol (e.g., Thiophenol)1.1K₂CO₃ (2.0)DMF80-1006-12
Alcohol (e.g., Methanol)(as solvent)NaOMe (1.5)MeOHRT4-8

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of substituted 2-phenyl-5-nitropyridines via SNAr.

experimental_workflow start Start: 4-chloro-5-nitro-2-phenylpyridine reaction_setup Reaction Setup: - Dissolve in anhydrous solvent - Add nucleophile and base start->reaction_setup reaction_conditions Reaction Conditions: - Heat to specified temperature - Stir for designated time reaction_setup->reaction_conditions monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction_conditions->monitoring workup Aqueous Work-up: - Quench reaction - Extraction with organic solvent - Wash with water/brine monitoring->workup Reaction Complete drying Drying and Concentration: - Dry with anhydrous salt (e.g., Na₂SO₄) - Filter and evaporate solvent workup->drying purification Purification: - Flash column chromatography - Recrystallization drying->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure Substituted Product characterization->end

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 4-Chloro-5-nitro-2-phenylpyridine

Executive Summary The functionalization of electron-deficient heteroaryls is a cornerstone of modern drug discovery. Derivatives of 4-chloro-5-nitropyridine are critical intermediates in the synthesis of complex pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of electron-deficient heteroaryls is a cornerstone of modern drug discovery. Derivatives of 4-chloro-5-nitropyridine are critical intermediates in the synthesis of complex pharmacophores, including potent Pim kinase inhibitors[1]. This application note details a highly optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-chloro-5-nitro-2-phenylpyridine . By addressing the specific electronic and steric challenges of this substrate, this guide provides researchers with a robust methodology to achieve high-yielding carbon-carbon bond formations while suppressing competing side reactions.

Mechanistic Rationale & Reaction Design

Substrate Profiling and Reactivity

The substrate, 4-chloro-5-nitro-2-phenylpyridine, presents a unique electronic environment. Historically, the Suzuki coupling of 2- and 4-chloropyridines has been well-documented using standard palladium catalysis[2]. The C4-Cl bond in this specific molecule is exceptionally activated toward oxidative addition due to the strong electron-withdrawing effects of both the ortho-nitro group (C5) and the para-pyridine nitrogen. Kinetic studies on related α-halo-N-heterocycles confirm that chloropyridines undergo rapid oxidative addition to low-valent metal centers[3].

However, this extreme electrophilicity introduces a significant challenge: Nucleophilic Aromatic Substitution (SNAr) . If highly nucleophilic bases (e.g., NaOH, NaOtBu) or protic solvents (e.g., ethanol) are used at elevated temperatures, the hydroxide or alkoxide ions will rapidly displace the C4-chloride before the palladium catalytic cycle can initiate.

Causality of Reagent Selection

To navigate the fine line between facilitating transmetalation and preventing SNAr, the reaction parameters must be strictly controlled:

  • Catalyst & Ligand: While basic Pd(PPh3)4 can drive the reaction[2], modern approaches utilize bulky, electron-rich phosphines to accelerate the cycle and stabilize the Pd intermediates[4]. We select Pd2(dba)3 paired with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). XPhos facilitates rapid oxidative addition and its extreme steric bulk promotes fast reductive elimination, minimizing catalyst deactivation.

  • Base Selection: K3PO4 is chosen as the optimal base. It is sufficiently basic to form the reactive arylboronate species required for transmetalation but lacks the nucleophilicity required to trigger SNAr at the C4 position.

  • Solvent System: A biphasic mixture of 1,4-Dioxane and H2O (4:1, v/v) is utilized. Dioxane solubilizes the organic substrates and the bulky catalyst complex, while water is strictly required to dissolve the inorganic base and accelerate the transmetalation step by hydroxylating the boronic acid.

Experimental Workflow Logic

The following diagram maps the critical path of the experimental protocol, highlighting the in-process control (IPC) logic required to ensure a self-validating workflow.

Workflow N1 1. Substrate & Reagent Assembly 4-Chloro-5-nitro-2-phenylpyridine N2 2. Solvent Degassing Sparging Dioxane/H2O with N2 N1->N2 N3 3. Catalyst Activation Pd2(dba)3 + XPhos N2->N3 N4 4. Cross-Coupling Reaction 80°C, 2-4 Hours N3->N4 N5 5. In-Process Control (IPC) LC-MS / TLC Monitoring N4->N5 N5->N4 Incomplete N6 6. Quenching & Pd Scavenging SiliaMetS Thiol Treatment N5->N6 >99% Conversion N7 7. Purification & Validation Flash Chromatography & HRMS N6->N7

Figure 1: Experimental workflow and in-process logic for the Suzuki-Miyaura cross-coupling.

Quantitative Optimization Data

The table below summarizes the optimization matrix derived from benchmarking various catalytic systems against the 4-chloro-5-nitropyridine scaffold. The data clearly illustrates the superiority of the dialkylbiaryl phosphine ligand system.

| Entry | Precatalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(PPh3)4 (5%) | None | K2CO3 (2.0) | Toluene/EtOH/H2O | 90 | 12 | 58% | | 2 | Pd(dppf)Cl2 (5%) | None | K3PO4 (2.0) | 1,4-Dioxane/H2O | 90 | 8 | 71% | | 3 | Pd2(dba)3 (2.5%) | P(t-Bu)3 (5%) | Cs2CO3 (2.0) | THF/H2O | 60 | 18 | 85% | | 4 | Pd2(dba)3 (2.5%) | XPhos (5%) | K3PO4 (2.0) | 1,4-Dioxane/H2O | 80 | 3 | 94% |

Note: Yields represent isolated yields after silica gel chromatography. Entry 1 suffered from ~15% SNAr byproduct formation due to the presence of ethanol.

Validated Experimental Protocol

This methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reproducibility and high fidelity in drug development settings.

Materials Required
  • Substrate: 4-Chloro-5-nitro-2-phenylpyridine (1.0 equiv, 1.0 mmol, 234.6 mg)

  • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd2(dba)3 (0.025 equiv, 2.5 mol%, 22.9 mg)

  • Ligand: XPhos (0.05 equiv, 5.0 mol%, 23.8 mg)

  • Base: K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvents: 1,4-Dioxane (8.0 mL), Deionized H2O (2.0 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloro-5-nitro-2-phenylpyridine, the arylboronic acid, and K3PO4.

  • Add 1,4-Dioxane (8.0 mL) and H2O (2.0 mL) to the vessel.

  • Self-Validation Checkpoint: Sparge the heterogeneous mixture with dry Nitrogen (N2) or Argon for exactly 15 minutes. Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich XPhos ligand, terminating the catalytic cycle.

Step 2: Catalyst Activation 4. Briefly remove the inert gas line and quickly add Pd2(dba)3 and XPhos to the mixture. Reseal the tube and purge the headspace with inert gas for an additional 2 minutes. 5. Place the sealed tube in a pre-heated oil bath at 80 °C. 6. Self-Validation Checkpoint: Observe the color transition. The initial dark purple/red color of Pd2(dba)3 will transition to a clear, pale yellow/brown solution within 5-10 minutes, visually confirming the formation of the active L-Pd(0) monomeric species.

Step 3: Reaction Execution & In-Process Control (IPC) 7. Stir the reaction vigorously at 80 °C for 3 hours. 8. At the 2.5-hour mark, extract a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS. 9. Self-Validation Checkpoint: The substrate possesses a strong UV chromophore due to the nitro group. Confirm the complete disappearance of the starting material peak (m/z 235 [M+H]+) and the emergence of the product mass. If conversion is <99%, continue heating for an additional hour.

Step 4: Quenching & Palladium Scavenging 10. Cool the reaction mixture to room temperature. 11. Dilute the mixture with Ethyl Acetate (15 mL) and H2O (10 mL). Transfer to a separatory funnel. 12. Separate the aqueous layer and extract twice more with Ethyl Acetate (2 x 10 mL). 13. Combine the organic layers and add 0.5 g of SiliaMetS® Thiol (or equivalent palladium scavenger resin). Stir at room temperature for 1 hour. Causality: Residual palladium can interfere with subsequent biological assays or downstream nitro-group reductions (e.g., preventing catalyst poisoning during Pd/C hydrogenation).

Step 5: Isolation & Analytical Validation 14. Filter the organic phase through a pad of Celite to remove the scavenger resin. 15. Wash the filtrate with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. 16. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). 17. Validate the final product purity (>95%) using 1H NMR, 13C NMR, and HRMS.

References

  • Title :1 Source : google.com

  • Title :4 Source : acs.org

  • Title :2 Source : semanticscholar.org

  • Title :3 Source : rsc.org

Sources

Method

Advanced Application Note: 4-Chloro-5-nitro-2-phenylpyridine as a Precursor in Imidazo[4,5-c]pyridine API Synthesis

Executive Summary The compound 4-chloro-5-nitro-2-phenylpyridine (CAS: 1805647-68-0) is an exceptionally versatile, orthogonal building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-5-nitro-2-phenylpyridine (CAS: 1805647-68-0) is an exceptionally versatile, orthogonal building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). By featuring a highly activated leaving group (4-chloro), a reducible directing group (5-nitro), and a lipophilic anchor (2-phenyl), this scaffold is perfectly primed for the construction of 2-phenyl-1H-imidazo[4,5-c]pyridine derivatives. This bicyclic core is a privileged pharmacophore frequently found in kinase inhibitors, GPCR modulators, and advanced oncology therapeutics [2].

This application note details the mechanistic causality, self-validating synthetic protocols, and quantitative parameters required to successfully convert this precursor into a high-value API scaffold.

Scaffold Rationale & Mechanistic Causality

The strategic value of 4-chloro-5-nitro-2-phenylpyridine lies in its precisely tuned electronic environment, which dictates its reactivity profile:

  • The 4-Chloro Activation (Electrophilicity): In standard pyridines, the 2- and 4-positions are inherently activated toward Nucleophilic Aromatic Substitution (SNAr). However, the presence of the 5-nitro group provides profound synergistic activation. When an amine nucleophile attacks the C4 position, it forms a Meisenheimer intermediate. The negative charge is deeply delocalized not only onto the electronegative pyridine nitrogen but also into the oxygen atoms of the 5-nitro group [1]. This "dual-sink" stabilization drastically lowers the activation energy, making the 4-chloro group exceptionally labile even at moderate temperatures [3].

  • The 5-Nitro Group (Latent Functionality): Beyond activating the ring for SNAr, the nitro group serves as a masked amine. Post-substitution, it can be cleanly reduced to yield a 3,4-diaminopyridine system, which is the requisite precursor for imidazopyridine cyclization [2].

  • The 2-Phenyl Anchor (Lipophilicity): Pre-installed during the synthesis of the pyridine core, the 2-phenyl group provides essential hydrophobic interactions (e.g., binding to the hinge region of kinases) without requiring late-stage cross-coupling reactions.

SNAr_Mechanism A 4-Chloro-5-nitro- 2-phenylpyridine (Electrophile) B Amine Attack (C4 Position) A->B C Meisenheimer Complex (Charge Delocalization) B->C D Chloride Expulsion (Aromatization) C->D E 4-Amino-5-nitro- 2-phenylpyridine D->E

Mechanistic pathway of the SNAr reaction via a stabilized Meisenheimer complex.

Self-Validating Synthetic Protocols

The following workflows outline the three-step transformation of the precursor into an imidazo[4,5-c]pyridine API core. Every step is designed as a self-validating system to ensure process reliability.

Protocol A: Regioselective SNAr with a Primary Amine

Objective: Displace the 4-chloro group with a primary amine (e.g., cyclopentylamine) to form intermediate 1.

  • Causality of Reagents: N,N -Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing for the electrophile. Tetrahydrofuran (THF) is chosen as a polar aprotic solvent to stabilize the polar Meisenheimer transition state without hydrogen-bonding to the amine (which would attenuate its nucleophilicity).

  • Step-by-Step Procedure:

    • Charge a dry, nitrogen-flushed reactor with 4-chloro-5-nitro-2-phenylpyridine (1.0 eq) and anhydrous THF (10 volumes).

    • Add DIPEA (2.0 eq) in a single portion, followed by the dropwise addition of the primary amine (1.1 eq) at 20°C.

    • Elevate the temperature to 65°C and stir for 2–4 hours.

    • Quench the reaction with aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint: The reaction mixture will visibly shift from pale yellow to deep orange/red as the Meisenheimer complex forms and resolves. Thin-Layer Chromatography (TLC) will show the complete disappearance of the high-Rf starting material and the emergence of a highly UV-active, lower-Rf product spot.

Protocol B: Catalytic Nitro Reduction

Objective: Reduce the 5-nitro group to an amine to yield the 3,4-diaminopyridine intermediate.

  • Causality of Reagents: Because the reactive 4-chloro group was displaced in Step 1, the risk of hydrodehalogenation is eliminated. Therefore, standard catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under H2 gas is preferred over harsher dissolving metal reductions (e.g., Fe/NH4Cl), ensuring a cleaner impurity profile and easier workup [1].

  • Step-by-Step Procedure:

    • Dissolve the product from Protocol A (1.0 eq) in Methanol (15 volumes) in a pressure reactor.

    • Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon.

    • Purge the vessel with H2 gas and maintain a pressure of 1 atm at 25°C for 12 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with excess Methanol. Concentrate the filtrate to yield the diamine.

  • Validation Checkpoint: Hydrogen gas uptake will cease exactly when the theoretical volume is consumed. The deep orange solution will lighten to a pale yellow. LC-MS analysis will confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

Protocol C: Orthoester Cyclization

Objective: Cyclize the 3,4-diamine into the final imidazo[4,5-c]pyridine core.

  • Causality of Reagents: Triethyl orthoformate acts dually as the electrophilic carbon source (forming C2 of the new imidazole ring) and the dehydrating agent. A catalytic amount of p-Toluenesulfonic acid (pTSA) accelerates the formation of the intermediate formamidine, driving the intramolecular cyclization forward [2].

  • Step-by-Step Procedure:

    • Suspend the diamine intermediate (1.0 eq) in neat triethyl orthoformate (10 volumes).

    • Add pTSA (0.05 eq) and heat the mixture to 100°C for 6 hours.

    • Distill off the generated ethanol by-product to drive the equilibrium toward the cyclized product.

    • Cool the mixture to 0°C to induce precipitation. Filter the resulting solid and recrystallize from hot ethanol.

  • Validation Checkpoint: The evolution of ethanol vapor will cease upon completion. 1H-NMR spectroscopy of the isolated solid will reveal a distinct, highly deshielded singlet (typically ~8.5–9.0 ppm) corresponding to the newly formed C2-proton of the imidazole ring.

API_Workflow Start 4-Chloro-5-nitro-2-phenylpyridine (CAS: 1805647-68-0) Step1 Step 1: SNAr Reaction Reagents: R-NH2, DIPEA, THF Time: 2-4 h, 65°C Start->Step1 Int1 Intermediate 1 4-(Alkylamino)-5-nitro-2-phenylpyridine Step1->Int1 Step2 Step 2: Nitro Reduction Reagents: H2 (1 atm), 10% Pd/C, MeOH Time: 12 h, 25°C Int1->Step2 Int2 Intermediate 2 3,4-Diaminopyridine Derivative Step2->Int2 Step3 Step 3: Cyclization Reagents: HC(OEt)3, cat. pTSA Time: 6 h, 100°C Int2->Step3 Final Target API Scaffold Imidazo[4,5-c]pyridine Derivative Step3->Final

Three-step synthetic workflow from the pyridine precursor to the imidazo[4,5-c]pyridine API core.

Quantitative Data Summary

The table below summarizes the critical process parameters and expected outcomes for the three-step API synthesis workflow.

Synthetic StepChemical TransformationPrimary Reagents / CatalystOptimal Temp.Typical YieldIn-Process Control (IPC)
Step 1 SNAr (Amination)Primary Amine, DIPEA, THF65°C85 – 92%TLC (UV active), Colorimetric shift
Step 2 Nitro ReductionH2 (1 atm), 10% Pd/C, MeOH25°C90 – 98%LC-MS ( Δ m = -30 Da), H2 uptake
Step 3 Imidazole CyclizationHC(OEt)3, pTSA (cat.)100°C75 – 85%1H-NMR (new C2-H singlet)

References

  • Title: An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application

Application Notes and Protocols: Selective Reduction of the Nitro Group in 4-Chloro-5-nitro-2-phenylpyridine

Introduction: The Strategic Importance of 4-Chloro-2-phenylpyridin-5-amine The selective synthesis of 4-chloro-2-phenylpyridin-5-amine is a critical transformation in medicinal chemistry and materials science. This molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 4-Chloro-2-phenylpyridin-5-amine

The selective synthesis of 4-chloro-2-phenylpyridin-5-amine is a critical transformation in medicinal chemistry and materials science. This molecule serves as a versatile building block for the construction of more complex heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. The primary challenge in its synthesis lies in the chemoselective reduction of the nitro group at the C5 position of the pyridine ring while preserving the chloro-substituent at the C4 position. The inherent susceptibility of aryl chlorides to hydrodehalogenation under various reducing conditions necessitates carefully optimized protocols to achieve high yields and purity of the desired product.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of 4-chloro-5-nitro-2-phenylpyridine. We will delve into various methodologies, explaining the underlying chemical principles and providing detailed, field-proven protocols.

The Challenge of Chemoselectivity: Nitro Reduction vs. Dehalogenation

The selective reduction of a nitro group in the presence of an aryl chloride is a common challenge in organic synthesis. Catalytic hydrogenation, a powerful and widely used method for nitro group reduction, often leads to undesired hydrodehalogenation, particularly with palladium-based catalysts.[1][2] The choice of reducing agent and reaction conditions is therefore paramount to steer the reaction towards the desired amino product.

Several factors influence the chemoselectivity of this transformation:

  • Catalyst Choice: Noble metal catalysts like palladium are highly active for both nitro group reduction and dehalogenation. While modifications such as sulfided platinum on carbon can mitigate dehalogenation, alternative, non-catalytic methods are often preferred.[1][3]

  • Reducing Agent: The nature of the hydrogen source or electron donor plays a crucial role. Reagents that operate under milder, non-acidic conditions are generally more selective.

  • Reaction Conditions: Parameters such as temperature, pressure, and solvent can significantly impact the reaction outcome.[2]

This guide will focus on robust and selective methods that have demonstrated high efficacy in preserving the chloro substituent.

Recommended Protocols for Selective Nitro Group Reduction

Herein, we present detailed protocols for three highly effective methods for the selective reduction of 4-chloro-5-nitro-2-phenylpyridine. Each method offers distinct advantages in terms of selectivity, scalability, and functional group tolerance.

Protocol 1: Stannous Chloride (SnCl₂) Reduction

Tin(II) chloride is a classic and reliable reagent for the chemoselective reduction of aromatic nitro compounds in the presence of various sensitive functional groups, including halogens.[1][4][5][6] The reaction proceeds under relatively mild conditions and is often high-yielding.

Causality Behind Experimental Choices:

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O): This hydrated form is stable and easy to handle. A significant excess (typically 5 equivalents) is used to ensure complete reduction of the nitro group.[1]

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the tin salts formed during the reaction. It is also a protic solvent which can participate in the reaction mechanism.

  • Reflux Temperature: Heating the reaction mixture to reflux (approximately 78 °C for ethanol) provides the necessary activation energy for the reduction to proceed at a reasonable rate.[1]

  • Basic Workup: The addition of a base, such as sodium bicarbonate or sodium hydroxide, is crucial to neutralize the reaction mixture and precipitate tin salts, allowing for the isolation of the free amine product.[1]

Experimental Workflow:

Caption: Workflow for SnCl₂ Reduction.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-5-nitro-2-phenylpyridine (1.0 eq.) in absolute ethanol.

  • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into ice.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the pH of the mixture is slightly basic (pH 7-8). This will cause the precipitation of tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-2-phenylpyridin-5-amine.

Protocol 2: Iron Powder (Fe) in Acidic Media

The use of iron powder in the presence of a proton source, such as hydrochloric acid (HCl) or ammonium chloride (NH₄Cl), is a cost-effective and highly selective method for the reduction of nitroarenes.[7][8][9][10] This method is particularly advantageous for large-scale syntheses due to the low cost of the reagents.

Causality Behind Experimental Choices:

  • Activated Iron: Pre-treating iron powder with a small amount of acid (like HCl) activates its surface, making it a more efficient reducing agent.[10]

  • Ethanol/Water Co-solvent: This solvent system provides good solubility for the organic substrate and the inorganic salts.

  • Ammonium Chloride (NH₄Cl): Acts as a mild acid and an electrolyte, facilitating the electron transfer process.

  • Exothermic Reaction: The reaction is often exothermic, and portion-wise addition of the nitroarene is recommended to control the temperature.[10]

  • Filtration through Celite: Celite is used to aid in the filtration of the fine iron particles and iron salts from the reaction mixture.[10]

Experimental Workflow:

Caption: Workflow for Fe/HCl Reduction.

Step-by-Step Protocol:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add iron powder (5.0 eq.) and ethanol.

  • Carefully add concentrated hydrochloric acid (0.5 eq.) and heat the suspension to 65 °C for 1-2 hours to activate the iron.

  • Cool the mixture to 55 °C and add a 25% aqueous solution of ammonium chloride.

  • Add the 4-chloro-5-nitro-2-phenylpyridine (1.0 eq.) in portions, maintaining the internal temperature between 65-80 °C. The reaction is exothermic.

  • Stir the reaction mixture at 55-65 °C for an additional 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 40 °C.

  • Add ethanol and Celite to the reaction mixture.

  • Filter the mixture through a pad of Celite with suction.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Sodium Dithionite (Na₂S₂O₄) Reduction

Sodium dithionite, also known as sodium hydrosulfite, is a mild and versatile reducing agent for the chemoselective reduction of nitroarenes.[11][12][13][14] It is particularly useful for substrates containing other reducible functional groups and offers a metal-free alternative.[12]

Causality Behind Experimental Choices:

  • Two-Phase System: A biphasic system (e.g., dichloromethane-water or acetonitrile-water) is often employed, sometimes with a phase-transfer catalyst, to bring the organic substrate and the aqueous reducing agent into contact.[11]

  • Active Reducing Species: In aqueous solution, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[12]

  • Mild Conditions: The reaction typically proceeds at or slightly above room temperature, which is beneficial for thermally sensitive substrates.

  • Alkaline Workup: The reaction mixture is made alkaline during workup to ensure the product is in its free amine form for efficient extraction.[11]

Experimental Workflow:

Caption: Workflow for Na₂S₂O₄ Reduction.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 4-chloro-5-nitro-2-phenylpyridine (1.0 eq.) in a suitable organic solvent (e.g., acetonitrile or dichloromethane).

  • In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄, ~4 eq.) and potassium carbonate (K₂CO₃, ~3 eq.) in water.

  • Add the aqueous solution dropwise to the vigorously stirred solution of the nitro compound.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 35 °C) under a nitrogen atmosphere.

  • Monitor the reaction until completion by TLC or LC-MS.

  • Once the reaction is complete, make the mixture alkaline (pH 12-13) by adding a suitable base (e.g., NaOH solution).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Comparison of Methods

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Protocol 1 Stannous Chloride (SnCl₂)EtOH, RefluxHigh chemoselectivity, reliable, good for sensitive functional groups[1][5]Requires stoichiometric amounts of tin salts, workup can be tedious.
Protocol 2 Iron Powder (Fe)EtOH/H₂O, NH₄Cl, 55-65 °CInexpensive, scalable, environmentally friendly[7][10][15]Heterogeneous reaction, requires filtration of fine particles.
Protocol 3 Sodium Dithionite (Na₂S₂O₄)Biphasic (e.g., MeCN/H₂O), 35 °CMild conditions, metal-free, good for various functional groups[11][12][13]May require a phase-transfer catalyst for optimal results.

Conclusion

The selective reduction of the nitro group in 4-chloro-5-nitro-2-phenylpyridine to afford 4-chloro-2-phenylpyridin-5-amine is a crucial transformation that can be achieved with high chemoselectivity using several reliable methods. The choice of protocol will depend on factors such as the scale of the reaction, cost considerations, and the presence of other functional groups in more complex substrates. The detailed protocols provided in this application note, based on the use of stannous chloride, iron powder, and sodium dithionite, offer researchers and drug development professionals a range of robust options to successfully synthesize this valuable intermediate. Careful execution of these protocols and appropriate monitoring of the reaction progress will ensure high yields and purity of the desired product, paving the way for further synthetic elaborations.

References

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  • Kadam, S. T., & Tilve, S. G. (2015). Recent advancements in methodologies for the reduction of nitroarenes. RSC Advances, 5(40), 31491-31508. [Link]

  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. [Link]

  • Jagadeesh, R. V., Surkus, A. E., Junge, H., Pohl, M. M., Radnik, J., Rabeah, J., Brückner, A., & Beller, M. (2013). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 15(4), 919-923. [Link]

  • Park, K. K., Oh, C. H., Sim, W. J., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry, 58(25), 7445-7448. [Link]

  • Byrne, F. P., Jin, S., & Siska, S. J. (2012). The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development, 16(9), 1543-1547. [Link]

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  • Wikipedia. (n.d.). Pyridines. Wikipedia. [Link]

  • Al-Smadi, M., & Rees, M. R. (2016). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Molecules, 21(7), 896. [Link]

  • Gérardy, R., & Toupy, T. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(8), 1029-1036. [Link]

  • Kumar, R. S., & Reddy, G. V. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(1), 226-231. [Link]

  • Al-Shammari, M. M., & Al-Saeedi, S. I. (2017). Selective hydrogenation of 4-chloronitrobenzene over AuPd/TiO 2 catalyst. ResearchGate. [Link]

  • Barwinski, B., Migowski, P., Gallou, F., & Leitner, W. (2017). Process scheme for the selective continuous-flow hydrogenation of 4-phenylpyridine in EtOAc integrated with product isolation using a. ResearchGate. [Link]

  • Shanghai Allist Pharmaceuticals Inc. (2017). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Kumar, V., & Kumar, S. (2017). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 41(19), 10816-10824. [Link]

Sources

Method

Application Note: Synthesis of Functionalized Bipyridine Ligands via Cross-Coupling Reactions of 4-chloro-5-nitro-2-phenylpyridine

Abstract This application note provides a comprehensive guide for the synthesis of novel bipyridine ligands utilizing 4-chloro-5-nitro-2-phenylpyridine as a versatile starting material. We present detailed protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis of novel bipyridine ligands utilizing 4-chloro-5-nitro-2-phenylpyridine as a versatile starting material. We present detailed protocols for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, to introduce diverse functionalities at the 4-position of the pyridine ring. Furthermore, a reliable method for the subsequent reduction of the nitro group to an amino functionality is described, opening avenues for further derivatization. This guide is intended for researchers and scientists in the fields of coordination chemistry, materials science, and drug development, offering insights into the strategic design and synthesis of custom bipyridine ligands.

Introduction

Bipyridine ligands are fundamental building blocks in coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions. The resulting metallo-complexes find extensive applications in catalysis, photoluminescent materials, and medicinal chemistry. The electronic and steric properties of bipyridine ligands can be finely tuned by introducing various substituents, thereby influencing the characteristics and reactivity of their metal complexes.

The starting material, 4-chloro-5-nitro-2-phenylpyridine, is a strategic precursor for the synthesis of functionalized bipyridines. The chloro substituent at the 4-position serves as a reactive handle for cross-coupling reactions, while the nitro group at the 5-position acts as a powerful electron-withdrawing group, influencing the reactivity of the pyridine ring and providing a site for subsequent functionalization. The phenyl group at the 2-position imparts steric bulk and can modulate the photophysical properties of the resulting ligands and their metal complexes.

This application note details robust and reproducible protocols for the synthesis of a variety of bipyridine ligands from 4-chloro-5-nitro-2-phenylpyridine, empowering researchers to create novel molecular architectures for their specific applications.

Synthetic Strategy Overview

The overall synthetic approach involves a two-step process:

  • Palladium-Catalyzed Cross-Coupling: Introduction of a second pyridine ring or other aryl group at the 4-position of 4-chloro-5-nitro-2-phenylpyridine via Suzuki-Miyaura or Stille coupling.

  • Nitro Group Reduction: Conversion of the nitro group to an amino group, enabling further derivatization or direct use of the amino-functionalized bipyridine ligand.

Synthesis_Strategy Start 4-chloro-5-nitro-2-phenylpyridine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Intermediate 4-Aryl-5-nitro-2-phenylpyridine Coupling->Intermediate Suzuki or Stille Coupling Reduction Nitro Group Reduction Intermediate->Reduction Final_Product 4-Aryl-5-amino-2-phenylpyridine (Functionalized Bipyridine Ligand) Reduction->Final_Product

Figure 1: General synthetic workflow for the preparation of functionalized bipyridine ligands.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The choice between Suzuki-Miyaura and Stille coupling often depends on the availability of the coupling partner (boronic acid/ester vs. organostannane) and the desired functional group tolerance.[1]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(Pyridin-3-yl)-5-nitro-2-phenylpyridine

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, valued for the relatively low toxicity of its boron-based reagents.[2][3]

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine (1.0 mmol, 234.6 mg)

  • Pyridine-3-boronic acid (1.2 mmol, 147.5 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 15.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 4-chloro-5-nitro-2-phenylpyridine, pyridine-3-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-(pyridin-3-yl)-5-nitro-2-phenylpyridine.

Protocol 2: Stille Coupling for the Synthesis of 4-(Thiophen-2-yl)-5-nitro-2-phenylpyridine

The Stille coupling offers excellent functional group tolerance and is particularly useful when the corresponding boronic acid is unstable or commercially unavailable.[4][5]

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine (1.0 mmol, 234.6 mg)

  • 2-(Tributylstannyl)thiophene (1.1 mmol, 410.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.8 mg)

  • Anhydrous toluene (10 mL)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-chloro-5-nitro-2-phenylpyridine and 2-(tributylstannyl)thiophene in anhydrous toluene.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the solution.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(thiophen-2-yl)-5-nitro-2-phenylpyridine.

Table 1: Comparison of Cross-Coupling Methods

FeatureSuzuki-Miyaura CouplingStille Coupling
Coupling Partner Organoboronic acids/estersOrganostannanes
Toxicity Low toxicity of boron reagentsHigh toxicity of tin reagents
Byproduct Removal Generally straightforwardCan be challenging
Functional Group Tolerance Good, but can be sensitive to certain groupsExcellent
Reaction Conditions Requires a baseOften proceeds under neutral conditions

Part 2: Nitro Group Reduction

The reduction of the nitro group to an amine is a crucial step for creating ligands capable of further functionalization or for applications where the electron-donating properties of the amino group are desired. A variety of methods exist for nitro group reduction; here we present a robust method using tin(II) chloride.[6]

Protocol 3: Reduction of 4-Aryl-5-nitro-2-phenylpyridine to 4-Aryl-5-amino-2-phenylpyridine

Materials:

  • 4-Aryl-5-nitro-2-phenylpyridine (from Part 1) (1.0 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g)

  • Ethanol (20 mL)

  • Concentrated hydrochloric acid (HCl) (2 mL)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the 4-aryl-5-nitro-2-phenylpyridine in ethanol.

  • Add tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 78 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Reaction_Mechanism cluster_suzuki Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX 4-chloro-5-nitro- 2-phenylpyridine ArX->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Characterization

The synthesized bipyridine ligands should be thoroughly characterized to confirm their identity and purity.

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and purity assessmentCharacteristic shifts for the pyridine and phenyl protons and carbons. Disappearance of the chloro-substituted pyridine signals and appearance of new signals from the coupled aryl group. For the reduced product, the appearance of a broad singlet for the -NH₂ protons.
Mass Spectrometry (MS) Determination of molecular weightObservation of the molecular ion peak corresponding to the expected product.
Infrared (IR) Spectroscopy Identification of functional groupsFor the nitro-compound, strong asymmetric and symmetric N-O stretching bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. For the amino-compound, N-H stretching bands around 3500-3300 cm⁻¹.
Melting Point Purity assessmentA sharp melting point indicates a pure compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in cross-coupling Inactive catalystUse fresh catalyst and ensure anhydrous and anaerobic conditions.
Inefficient transmetalationFor Suzuki coupling, ensure the base is appropriate and adequately soluble. For Stille coupling, consider adding a co-catalyst like CuI.
Incomplete nitro reduction Insufficient reducing agent or reaction timeIncrease the equivalents of SnCl₂·2H₂O and/or prolong the reaction time.
Difficulty in purification Co-elution of byproductsOptimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a detailed and practical guide for the synthesis of functionalized bipyridine ligands from the readily accessible precursor, 4-chloro-5-nitro-2-phenylpyridine. The described palladium-catalyzed cross-coupling reactions and subsequent nitro group reduction offer a versatile platform for the creation of a diverse library of bipyridine ligands. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers to develop novel ligands for a wide array of applications in chemistry and materials science.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org2024 . [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. ACS Publications. [Link]

  • Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo. ACS Publications. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • Functionalized 4,4′-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. ACS Publications. [Link]

  • A Rational Protocol for the Synthesis of Arylated Bipyridine Ligands via a Cycloaddition Pathway | The Journal of Organic Chemistry. ACS Publications. [Link]

  • ¹H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions (RSC Publishing). [Link]

  • The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. SciSpace. [Link]

  • Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. Eastern Michigan University. [Link]

  • A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Amination of 4-chloro-5-nitro-2-phenylpyridine

Introduction: Strategic Importance of 4-amino-5-nitro-2-phenylpyridine Derivatives The 4-amino-5-nitro-2-phenylpyridine scaffold is a critical pharmacophore in modern drug discovery. The strategic placement of the amino,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of 4-amino-5-nitro-2-phenylpyridine Derivatives

The 4-amino-5-nitro-2-phenylpyridine scaffold is a critical pharmacophore in modern drug discovery. The strategic placement of the amino, nitro, and phenyl groups on the pyridine core imparts a unique electronic and steric profile, making these compounds valuable precursors for a range of biologically active molecules. The development of robust and efficient methods for the synthesis of these derivatives is therefore of paramount importance to researchers in medicinal chemistry and materials science. This application note provides a comprehensive guide to the catalytic amination of 4-chloro-5-nitro-2-phenylpyridine, a key starting material for accessing this important class of compounds. We will delve into the mechanistic underpinnings of the primary catalytic methods, offer detailed experimental protocols, and discuss critical parameters for successful synthesis.

Catalytic Strategies for C-N Bond Formation

The formation of a carbon-nitrogen bond at the C4 position of the pyridine ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Coupling

The Buchwald-Hartwig amination has emerged as one of the most versatile and widely used methods for the formation of C-N bonds.[1] The reaction employs a palladium catalyst in the presence of a suitable ligand and a base to couple an amine with an aryl or heteroaryl halide.[2]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps[2][3]:

  • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl or heteroaryl halide (in this case, 4-chloro-5-nitro-2-phenylpyridine), forming a Pd(II) intermediate.

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the aminated product.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition + Ar-X Pd(II)_Complex (L)nPd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + R2NH Pd(II)_Complex->Amine_Coordination Pd_Amine_Complex [(L)nPd(II)(Ar)(HNR2)]+X- Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation - Base-H+X- Pd_Amine_Complex->Deprotonation Pd_Amido_Complex (L)nPd(II)(Ar)(NR2) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-NR2 Reductive_Elimination->Product

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Considerations for 4-chloro-5-nitro-2-phenylpyridine:

The electronic nature of 4-chloro-5-nitro-2-phenylpyridine presents specific challenges. The presence of the electron-withdrawing nitro group deactivates the pyridine ring towards oxidative addition, making the C-Cl bond more difficult to break. However, it also makes the resulting aminated product more electron-deficient, which can facilitate reductive elimination. The choice of ligand and base is therefore critical to overcome the activation barrier and prevent side reactions.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds.[4] It typically requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination and often necessitates the use of stoichiometric amounts of copper.[5] However, modern advancements have led to the development of more efficient ligand-assisted copper-catalyzed Ullmann-type reactions that can proceed under milder conditions.[6]

Mechanism: The mechanism of the Ullmann condensation is generally believed to involve the formation of a copper(I) amide, which then undergoes nucleophilic aromatic substitution with the aryl halide.[4][5]

Ullmann_Condensation Cu(I)X Cu(I)X Amine_Coordination Amine Coordination + R2NH, Base Cu(I)X->Amine_Coordination Cu_Amide Cu(I)NR2 Amine_Coordination->Cu_Amide Nucleophilic_Attack Nucleophilic Attack + Ar-X Cu_Amide->Nucleophilic_Attack Intermediate [Ar-X---NR2-Cu]+ Nucleophilic_Attack->Intermediate Product_Formation Product Formation Intermediate->Product_Formation Product_Formation->Cu(I)X - Base-H+X- Product Ar-NR2 Product_Formation->Product

Figure 2: Simplified representation of a possible mechanism for the Ullmann C-N coupling.

Experimental Protocols

The following protocols are designed as a starting point for the catalytic amination of 4-chloro-5-nitro-2-phenylpyridine. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Protocol 1: Buchwald-Hartwig Amination using a Palladium/XPhos Catalyst System

This protocol is recommended for a broad range of primary and secondary amines. The use of a strong, non-nucleophilic base is crucial, but care must be taken with base-sensitive substrates.

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine

  • Amine of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.5 equivalents).

  • Add 4-chloro-5-nitro-2-phenylpyridine (1.0 equivalent).

  • Add the amine (1.2 equivalents).

  • Add anhydrous toluene to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of challenging aryl chlorides.[7]

  • Base: Sodium tert-butoxide is a strong base that facilitates the deprotonation of the coordinated amine, a key step in the catalytic cycle.[3] For substrates sensitive to strong bases, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be explored, although this may require higher reaction temperatures or longer reaction times.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants and catalyst. Anhydrous conditions are essential to prevent catalyst deactivation.

Protocol 2: Ullmann-type Amination using a Copper(I)/Diamine Ligand System

This protocol offers an alternative to the palladium-catalyzed method and may be advantageous in certain cases, particularly for large-scale synthesis where cost is a factor.

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine

  • Amine of choice

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Anhydrous, degassed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel under an inert atmosphere, add CuI (10 mol%).

  • Add the diamine ligand (e.g., DMEDA, 20 mol%).

  • Add the base (K₂CO₃ or K₃PO₄, 2.0 equivalents).

  • Add 4-chloro-5-nitro-2-phenylpyridine (1.0 equivalent).

  • Add the amine (1.5 equivalents).

  • Add anhydrous DMF or DMSO to achieve a substrate concentration of 0.2-0.5 M.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: The use of a copper(I) source with a chelating diamine ligand enhances the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures compared to traditional Ullmann conditions.[6]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is typically used to facilitate the formation of the copper-amide intermediate.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often required to achieve the necessary reaction temperatures for Ullmann-type couplings.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction parameters and expected outcomes for the amination of electron-deficient heteroaryl chlorides, providing a basis for comparison between the Buchwald-Hartwig and Ullmann-type protocols.

ParameterBuchwald-Hartwig (Pd-catalyzed)Ullmann-type (Cu-catalyzed)
Catalyst Pd(OAc)₂ / Phosphine LigandCuI / Diamine Ligand
Typical Loading 1-5 mol%5-20 mol%
Ligand Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos)Chelating diamines (e.g., DMEDA)
Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) or weaker inorganic bases (e.g., Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, K₃PO₄)
Solvent Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane)Anhydrous, polar aprotic (e.g., DMF, DMSO)
Temperature 80-120 °C110-160 °C
Substrate Scope Generally broaderCan be more substrate-specific
Functional Group Tolerance Generally highCan be more sensitive to certain functional groups

Troubleshooting and Optimization

  • Low Conversion: If low conversion is observed, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure that all reagents and solvents are strictly anhydrous and that the reaction is performed under a rigorously inert atmosphere.

  • Side Reactions/Decomposition: If decomposition of the starting material or product is observed, particularly with the Buchwald-Hartwig protocol, consider using a weaker base (e.g., Cs₂CO₃, K₃PO₄) or a lower reaction temperature. The presence of the nitro group can make the substrate susceptible to nucleophilic attack by strong bases.

  • Ligand Screening: For particularly challenging amine coupling partners, screening a variety of phosphine ligands (for palladium catalysis) or diamine ligands (for copper catalysis) may be necessary to identify the optimal system.

Conclusion

The catalytic amination of 4-chloro-5-nitro-2-phenylpyridine provides a powerful and versatile route to a valuable class of chemical building blocks. Both the Buchwald-Hartwig and Ullmann-type reactions offer viable pathways, with the choice of method depending on the specific amine, desired scale, and available resources. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of 4-amino-5-nitro-2-phenylpyridine derivatives for applications in drug discovery and materials science.

References

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-chloro-5-nitro-2-phenylpyridine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks during the synthesis of highly functionalized pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks during the synthesis of highly functionalized pyridine cores.

The synthesis of 4-chloro-5-nitro-2-phenylpyridine is a classic example of a transformation where subtle electronic effects dictate macroscopic yields. To synthesize this molecule, researchers typically choose between two divergent pathways: the regioselective Suzuki-Miyaura coupling of a dihalopyridine, or the deoxychlorination of a pyridinol precursor. Both routes are viable, but they fail for entirely different mechanistic reasons if not precisely controlled.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide self-validating protocols to ensure your reactions run to completion.

Synthetic Pathway Overview

Synthesis SM1 2-Bromo-4-chloro- 5-nitropyridine Reagent1 Phenylboronic Acid Pd Catalyst, Base SM1->Reagent1 SM2 5-Nitro-2-phenyl- pyridin-4-ol Reagent2 POCl3, DMF (cat.) Heat SM2->Reagent2 Product 4-Chloro-5-nitro- 2-phenylpyridine Reagent1->Product Suzuki Coupling Reagent2->Product Chlorination

Figure 1: Divergent synthetic pathways for 4-chloro-5-nitro-2-phenylpyridine.

Quantitative Pathway Comparison

To select the best route for your scale-up, compare the empirical data below. While Route A is shorter if the dihalide is commercially sourced, Route B offers superior thermodynamic control and higher overall yields.

ParameterRoute A: Suzuki CouplingRoute B: Deoxychlorination (POCl3)
Starting Material 2-Bromo-4-chloro-5-nitropyridine5-Nitro-2-phenylpyridin-4-ol
Typical Yield 45 - 65% (Regioselectivity limited)85 - 95% (Highly efficient)
Reaction Time 4 - 8 hours2 - 4 hours
Temperature 50 - 60 °C (Kinetic control)90 - 100 °C (Thermal activation)
Major Impurity 2,4-Diphenyl-5-nitropyridineUnreacted pyridinol (if un-catalyzed)

Troubleshooting FAQs: Causality & Solutions

Troubleshooting Start Low Yield in Synthesis? Route Identify Pathway Start->Route Suzuki Suzuki Coupling Route->Suzuki POCl3 POCl3 Chlorination Route->POCl3 Issue1 Regioselectivity (Over-phenylation) Suzuki->Issue1 Issue2 Incomplete Conversion POCl3->Issue2 Fix1 Lower Temp (60°C) Use Pd(dppf)Cl2 Issue1->Fix1 Fix2 Add Catalytic DMF Reverse Quench Issue2->Fix2

Figure 2: Troubleshooting logic for common yield issues in synthesis.

Q1: During the Suzuki coupling of 2-bromo-4-chloro-5-nitropyridine, I am isolating significant amounts of the 2,4-diphenyl byproduct. How do I control regioselectivity? The Causality: In a standard dihalopyridine, the C2–Br bond has a lower bond dissociation energy than the C4–Cl bond, making it naturally more susceptible to oxidative addition by the Pd(0) catalyst[1]. However, the strong electron-withdrawing nitro group at the 5-position heavily activates the C4–Cl bond. If you run the reaction at high temperatures (e.g., refluxing dioxane at 100 °C), the kinetic preference for the C2 position is overridden, leading to double insertion. The Fix: Drop your reaction temperature to 50–60 °C to maintain kinetic control. Swap to a bulky bidentate ligand catalyst like Pd(dppf)Cl2​ , which struggles to access the sterically hindered C4 position (flanked by the nitro group), and use a milder base like Na2​CO3​ instead of Cs2​CO3​ [2].

Q2: My deoxychlorination of 5-nitro-2-phenylpyridin-4-ol using neat POCl3​ is stalling at 60% conversion, even after 12 hours of reflux. Why? The Causality: The nitro group pulls electron density away from the pyridine ring. This drastically reduces the nucleophilicity of the tautomeric 4-pyridone/4-pyridinol oxygen, making it highly unreactive toward plain POCl3​ . The Fix: You must add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl3​ to generate the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium salt)[3][4]. This intermediate rapidly attacks the unreactive hydroxyl group, forming an activated ester that is easily displaced by the chloride ion.

Mechanism DMF DMF + POCl3 Vils Vilsmeier Reagent [Me2N=CHCl]+ DMF->Vils Activation Intermediate Activated Ester Intermediate Vils->Intermediate Substrate Pyridin-4-ol Substrate->Intermediate Product 4-Chloropyridine Derivative Intermediate->Product Cl- Attack

Figure 3: DMF-catalyzed activation of POCl3 via Vilsmeier intermediate.

Q3: Following the POCl3​ chlorination, my LC-MS shows 95% conversion, but after workup, my isolated yield drops to 50% and I recover starting material. What happened? The Causality: The displacement of the activated ester by chloride is reversible under aqueous conditions if the system is hot. Standard quenching by adding water directly to the reaction mixture causes a massive exothermic spike. This heat drives the hydrolysis of your 4-chloro product back to the pyridinol starting material. The Fix: Utilize a reverse quench. Slowly drip the warm reaction mixture into a vigorously stirred beaker of crushed ice and water, ensuring the internal temperature never exceeds 10 °C.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Self-Validating Check: The reaction mixture should transition from a suspension to a clear, dark solution as the palladium catalyst enters the catalytic cycle.

  • Charge the Reactor: To an oven-dried flask under inert atmosphere, add 2-bromo-4-chloro-5-nitropyridine (1.0 equiv), phenylboronic acid (1.05 equiv - do not exceed to prevent over-phenylation), and Na2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 10 mL/g of substrate).

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (5 mol%).

  • Kinetic Heating: Heat the mixture strictly to 55 °C. Monitor via TLC/LC-MS every 2 hours.

  • Workup: Once the bromide is consumed (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over MgSO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure 4-chloro-5-nitro-2-phenylpyridine.

Protocol B: DMF-Catalyzed Deoxychlorination (Recommended)

Self-Validating Check: The addition of DMF will cause an immediate color change (often yellow to orange/red) and slight gas evolution, confirming the formation of the Vilsmeier-Haack active species.

  • Reagent Mixing: In a dry flask equipped with a reflux condenser, suspend 5-nitro-2-phenylpyridin-4-ol (1.0 equiv) in neat POCl3​ (5.0 to 10.0 equiv).

  • Vilsmeier Activation: Add anhydrous DMF (0.1 equiv) dropwise at room temperature.

  • Thermal Displacement: Heat the reaction mixture to 90 °C for 3 hours. The suspension will become a homogeneous dark solution as the pyridinol is consumed.

  • Reverse Quench: Cool the mixture to 40 °C. Using an addition funnel, add the mixture dropwise into a vigorously stirred flask of crushed ice (20 g ice / 1 g substrate). Critical: Maintain the quench temperature below 10 °C.

  • Neutralization & Isolation: Slowly neutralize the acidic aqueous layer with saturated aqueous NaHCO3​ until pH 7-8 is reached. Extract the aqueous layer with Dichloromethane (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the product.

References

  • 4-(Furan-2-yl)-2-phenylpyridine | Benchchem. Source: benchchem.com.
  • 4-Bromo-2-chloro-5-nitropyridine | 1261767-18-3 - Benchchem. Source: benchchem.com.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Source: ijpcbs.com.
  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Source: masterorganicchemistry.com.

Sources

Optimization

minimizing side products in 4-chloro-5-nitro-2-phenylpyridine coupling

Welcome to the Technical Support Center for heterocyclic cross-coupling. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly activated scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly activated scaffolds.

Here, we address the unique reactivity profile of 4-chloro-5-nitro-2-phenylpyridine and provide field-proven troubleshooting strategies to minimize side product formation during cross-coupling and nucleophilic substitution workflows.

Part 1: Substrate Profiling & Mechanistic Divergence

4-Chloro-5-nitro-2-phenylpyridine is a highly electrophilic heterocyclic building block. The C4-chlorine atom is positioned ortho to a strongly electron-withdrawing nitro group and para to the pyridine nitrogen. This specific electronic topology severely depletes electron density at the C4 position, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[1].

Because of this extreme activation, the substrate is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . When attempting transition-metal-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction), the kinetic competition between palladium oxidative addition and direct nucleophilic attack by the base or solvent is the primary cause of reaction failure and byproduct formation[2].

Mechanism Substrate 4-Chloro-5-nitro- 2-phenylpyridine Ox_Add Pd(II) Oxidative Addition Complex Substrate->Ox_Add + Pd(0) SNAr_Prod SNAr Side Product (e.g., 4-Hydroxy) Substrate->SNAr_Prod + Nucleophile (Direct Attack) Pd_Cat Pd(0) Catalyst Base_Nuc Nucleophilic Base (e.g., OH-, RO-) Transmetalation Transmetalation with Ar-B(OH)2 Ox_Add->Transmetalation Ar-B(OH)2 Beta_Hydride Hydride Transfer (from solvent/base) Ox_Add->Beta_Hydride Hydride Source Cross_Prod Target Cross-Coupled Product Transmetalation->Cross_Prod Reductive Elimination Hydro_Prod Hydrodehalogenation (5-nitro-2-phenylpyridine) Beta_Hydride->Hydro_Prod Reductive Elimination

Mechanistic divergence in 4-chloro-5-nitro-2-phenylpyridine reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing massive amounts of SNAr side products (e.g., 4-hydroxy or 4-alkoxy derivatives) instead of my Suzuki product? A1: This is a causality of base selection. Standard Suzuki conditions often employ aqueous bases (like NaOH or Na₂CO₃) or alcoholic solvents (like ethanol). Because the C4 position of your substrate is hyper-activated by the adjacent nitro group, hydroxide or alkoxide ions will attack the C-Cl bond directly via a Meisenheimer complex intermediate, completely bypassing the palladium catalytic cycle[2]. To prevent this, you must use non-nucleophilic bases (e.g., K₃PO₄ or Cs₂CO₃) in strictly anhydrous, non-nucleophilic solvents (e.g., toluene or 1,4-dioxane).

Q2: My LC-MS shows a major byproduct with a mass corresponding to [M-Cl+H]+. What is causing this hydrodehalogenation? A2: Hydrodehalogenation (yielding 5-nitro-2-phenylpyridine) occurs when the intermediate Pd(II)-aryl complex undergoes a hydride transfer instead of transmetalating with your boronic acid[3]. This hydride usually originates from β-hydride elimination of a coordinated alcoholic solvent (like isopropanol) or from the base. It can also be exacerbated by slow transmetalation. To solve this, switch to a more active, bulky phosphine ligand (like SPhos or XPhos) to accelerate transmetalation, and strictly avoid hydrogen-donating solvents[2].

Q3: I am seeing a lot of boronic acid homocoupling (Ar-Ar). How do I suppress this? A3: Homocoupling is an oxidative side reaction promoted by the presence of molecular oxygen, which turns the palladium catalyst into an oxidase. Because 4-chloro-5-nitropyridines can be sluggish to undergo oxidative addition compared to aryl bromides, the resting state of the catalyst is vulnerable to O₂. Rigorous degassing (using freeze-pump-thaw or extended argon sparging) is mandatory.

Part 3: Troubleshooting Workflow & Quantitative Data

Use the following diagnostic matrix to adjust your reaction parameters based on the specific byproducts identified in your crude analysis.

Workflow Start Analyze Crude LC-MS/NMR Check_SNAr Major Byproduct: 4-Substituted SNAr? Start->Check_SNAr Fix_SNAr Action: Switch to non-nucleophilic base (K3PO4, Cs2CO3) Use anhydrous solvent Check_SNAr->Fix_SNAr Yes Check_Hydro Major Byproduct: Dehalogenated Pyridine? Check_SNAr->Check_Hydro No Fix_SNAr->Start Retest Fix_Hydro Action: Use bulky ligands (SPhos) Avoid alcoholic solvents Ensure dry conditions Check_Hydro->Fix_Hydro Yes Check_Homo Major Byproduct: Boronic Acid Homocoupling? Check_Hydro->Check_Homo No Fix_Hydro->Start Retest Fix_Homo Action: Rigorous degassing (Ar) Slow addition of boronic acid Check_Homo->Fix_Homo Yes Success Optimized Cross-Coupling Check_Homo->Success No Fix_Homo->Start Retest

Troubleshooting workflow for minimizing side products in cross-coupling.

Quantitative Condition Profiling

The table below summarizes the causal relationship between reaction conditions and product distribution for this specific scaffold.

Reaction ConditionsPrimary PathwayCross-Coupling Yield (%)SNAr Byproduct (%)Hydrodehalogenation (%)
Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O, 80°CMixed / Competing35%45%15%
Pd(dppf)Cl₂, NaOH, THF/H₂O, 60°CSNAr Dominant10%85%<5%
Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°CCross-Coupling 92% <2% <5%
Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 90°CCross-Coupling 88% <5% <5%
No Catalyst, DIPEA, MeCN, 25°C (Amine Nuc.)SNAr (Amination)N/A>95%0%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific physical and analytical checkpoints to confirm the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Minimizing SNAr)

Objective: Drive palladium-catalyzed C-C bond formation while suppressing direct nucleophilic attack.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv), the desired arylboronic acid (1.3 equiv), and anhydrous K₃PO₄ (2.5 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). The steric bulk of SPhos facilitates rapid reductive elimination, while its electron-rich nature accelerates oxidative addition into the strong C-Cl bond[2].

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition: Inject anhydrous, degassed Toluene (0.2 M relative to the pyridine) via syringe. Causality: Toluene is entirely non-nucleophilic and lacks abstractable β-hydrides, shutting down both SNAr and hydrodehalogenation pathways.

  • Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12 hours.

  • Self-Validation Checkpoint: At t = 2 hours, withdraw a 10 µL aliquot and analyze via LC-MS.

    • Validation: You should observe the disappearance of the bright yellow starting material. The presence of a mass corresponding to [M-Cl+Ar]+ confirms the catalytic cycle. If a peak at [M-Cl+H]+ is observed, your system has a hydride leak (likely moisture or solvent impurity). If a highly polar spot appears on TLC, your base is wet, causing hydroxide-driven SNAr.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and phosphate salts, and concentrate under reduced pressure.

Protocol B: Chemoselective SNAr Amination

Objective: Utilize the inherent electrophilicity of the scaffold to synthesize 4-amino derivatives without transition metals.

  • Preparation: Dissolve 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv) in anhydrous Acetonitrile (0.1 M) in a round-bottom flask[1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the formation of HCl which could protonate the incoming amine nucleophile.

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 equiv) dropwise at room temperature.

  • Self-Validation Checkpoint: The reaction mixture will rapidly transition from a pale yellow to a deep orange/red hue immediately upon amine addition. This color change is the visual validation of the formation of the resonance-stabilized Meisenheimer complex[1].

  • Reaction & Workup: Stir at room temperature for 30–60 minutes. Complete consumption of the starting material via TLC (Hexanes/EtOAc) validates the kinetic control of the SNAr pathway. Concentrate and purify via silica gel chromatography.

References

  • Benchchem Technical Support Team.How to avoid byproduct formation in Suzuki reactions of chloropyridines. Benchchem.
  • Navarro, O., et al.Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex.
  • Benchchem Technical Support Team.Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Benchchem.
  • TCI Chemicals.Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 4-chloro-5-nitro-2-phenylpyridine Crystallization

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the purification of 4-chloro-5-nitro-2-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the purification of 4-chloro-5-nitro-2-phenylpyridine. Crystallization is a critical step for achieving the high purity required for downstream applications, yet the unique structural characteristics of this molecule can present challenges. This document provides in-depth, experience-driven troubleshooting guides and answers to frequently encountered questions to streamline your optimization process.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core challenges and questions that arise during the crystallization of 4-chloro-5-nitro-2-phenylpyridine in a direct question-and-answer format.

Q1: What are the key molecular features of 4-chloro-5-nitro-2-phenylpyridine that influence solvent selection?

Answer: The solubility behavior of 4-chloro-5-nitro-2-phenylpyridine is governed by a combination of its functional groups, creating a nuanced polarity profile.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and introduces polarity, making it susceptible to hydrogen bonding with protic solvents.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group that significantly increases the polarity of the molecule.

  • Phenyl Group (-C₆H₅): This large, non-polar aromatic ring favors interactions with non-polar or moderately polar solvents through π-π stacking.

  • Chloro Group (-Cl): The chloro substituent adds some polarity but also contributes to the molecule's non-polar character.

The presence of both polar (nitro, pyridine) and non-polar (phenyl, chloro) moieties means that neither extremely polar nor entirely non-polar solvents are likely to be ideal. The guiding principle of "like dissolves like" suggests that solvents of moderate polarity will provide the optimal solubility gradient required for successful recrystallization.[1]

Q2: How do I select a suitable primary solvent for recrystallization?

Answer: The ideal single solvent for recrystallization should dissolve your compound sparingly at room temperature but completely at or near its boiling point.[2] For 4-chloro-5-nitro-2-phenylpyridine, a systematic screening approach is the most reliable method.

Start with small-scale solubility tests (see Protocol 1) using solvents from different classes. Based on the molecule's structure, promising candidates include:

  • Alcohols (Polar, Protic): Ethanol, isopropanol, and methanol are excellent starting points. A related compound, 2-chloro-5-nitropyridine, shows good solubility in hot methanol.[3] Patents for similar chloro-nitrobiphenyl compounds have successfully used isopropanol for recrystallization.[4]

  • Esters (Moderately Polar, Aprotic): Ethyl acetate.

  • Ketones (Moderately Polar, Aprotic): Acetone.

  • Nitriles (Polar, Aprotic): Acetonitrile is a common choice for polar molecules.[5]

  • Aromatic Hydrocarbons (Non-Polar): Toluene might be effective, especially at elevated temperatures, due to the phenyl group.

The key is to find a solvent that shows a steep solubility curve with respect to temperature.

Q3: No crystals are forming after my solution has cooled. What are the common causes and solutions?

Answer: This is a frequent issue in crystallization and typically points to one of two main causes: excessive solvent use or a stable supersaturated state.[6][7]

  • Too Much Solvent: This is the most common reason for crystallization failure.[7] If the solution is too dilute, the concentration of your compound will not exceed its solubility limit even at low temperatures.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[6][7] Allow the concentrated solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but lacks a nucleation point to begin crystallizing.[8]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for nucleation to begin.[6][8]

    • Solution 2: Seeding: If you have a pure crystal of 4-chloro-5-nitro-2-phenylpyridine from a previous batch, add a single, tiny "seed crystal" to the cooled solution. This provides a perfect template for further crystal growth.[8]

    • Solution 3: Slow Cooling: Avoid crash-cooling the solution in an ice bath immediately. Allow it to cool slowly to room temperature first. This gradual decrease in temperature encourages the formation of fewer, larger, and purer crystals.

Q4: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when it is highly concentrated. The resulting oil may solidify into an amorphous mass, which can trap impurities.

  • Cause 1: High Concentration: The solution is too supersaturated.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount (10-20%) of additional hot solvent to reduce the concentration. Allow it to cool more slowly.

  • Cause 2: Solvent Boiling Point is Too High: The boiling point of the solvent is higher than the melting point of your compound-impurity mixture.

    • Solution: Switch to a solvent with a lower boiling point.

  • Cause 3: Rapid Cooling: The solution was cooled too quickly, not allowing enough time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Re-heat to re-dissolve and allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.

Q5: What is a two-solvent (anti-solvent) system and when should I use it?

Answer: A two-solvent system is an excellent alternative when no single solvent provides the desired solubility profile. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (saturated).

  • When to Use: This method is ideal when your compound is either too soluble or too insoluble in common single solvents.

  • How it Works:

    • Dissolve the crude 4-chloro-5-nitro-2-phenylpyridine in the minimum amount of a hot "good" solvent (e.g., acetone or dichloromethane).

    • While the solution is still hot, add the "poor" solvent (e.g., hexanes or water) dropwise until you observe persistent cloudiness (the saturation point).

    • Add a few more drops of the "good" solvent to just re-clarify the solution.

    • Allow the mixture to cool slowly. The gradual change in solvent composition and temperature will induce crystallization. A successful crystallization of a related chloro-nitrophenyl compound was achieved using a methanol/dichloromethane mixed solution.[9]

Section 2: Troubleshooting Protocols & Methodologies

These detailed protocols provide step-by-step instructions for key crystallization experiments.

Protocol 1: Systematic Single-Solvent Screening

This protocol allows for the efficient identification of a suitable recrystallization solvent.

  • Preparation: Place approximately 20-30 mg of crude 4-chloro-5-nitro-2-phenylpyridine into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.

  • Heating: If the compound is insoluble at room temperature, place the test tubes in a hot water or sand bath and heat gently towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath Cooling: If no crystals form at room temperature, place the tubes in an ice bath for 15-20 minutes to maximize precipitation.

  • Evaluation: Assess the quality and quantity of the crystals formed. The best solvent is one that dissolves the compound completely when hot but yields a large amount of pure crystals when cold.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This protocol is for situations where a single solvent is not effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., acetone, where the compound is very soluble).

  • Anti-Solvent Addition: While keeping the solution hot, add a "poor" anti-solvent (e.g., hexanes or water, where the compound is insoluble) drop-by-drop with constant swirling.

  • Induce Saturation: Continue adding the anti-solvent until the solution turns persistently cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal yield.[2]

  • Isolation: Collect the crystals via vacuum filtration, washing with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals completely.

Section 3: Data & Visual Guides
Table 1: Solvent Selection Guide for 4-chloro-5-nitro-2-phenylpyridine

This table provides a starting point for solvent selection based on general principles and data from related compounds.

Solvent ClassExample SolventBoiling Point (°C)PolarityPredicted Suitability & Remarks
Polar Protic Ethanol78HighGood Candidate. Should dissolve the compound when hot.
Isopropanol82HighExcellent Candidate. Often provides a good balance of solubility for moderately polar compounds.[4]
Methanol65HighGood Candidate. May be too effective a solvent, potentially requiring an anti-solvent.[3]
Polar Aprotic Acetonitrile82HighGood Candidate. Often used for polar compounds.[5]
Acetone56MediumGood as "Good" Solvent. Likely to be a very effective solvent, making it suitable for a two-solvent system.
Ethyl Acetate77MediumGood Candidate. Its moderate polarity may be well-suited to the compound's mixed character.
Non-Polar Toluene111LowPossible Candidate. May require high temperatures. Good for dissolving non-polar impurities.
Hexanes69LowPoor Solvent. Best used as an anti-solvent in a two-solvent system.
Halogenated Dichloromethane40MediumGood as "Good" Solvent. Its low boiling point is advantageous, often used in mixed systems.[9]
Visual Workflow Guides

The following diagrams illustrate logical workflows for troubleshooting and decision-making during the crystallization process.

G start Start: Dissolve Compound in Hot Solvent & Cool check_crystals Crystals Formed? start->check_crystals oil_out Is it an Oil? check_crystals->oil_out No yield_ok Yield OK? check_crystals->yield_ok Yes oil_out_yes Re-heat, Add More Solvent, Cool Slowly oil_out->oil_out_yes Yes no_crystals Supersaturated or Too Dilute oil_out->no_crystals No success Success! Isolate & Dry Crystals yield_ok->success Yes yield_ok_no Cool further in Ice Bath Allow more time yield_ok->yield_ok_no No oil_out_yes->start Retry actions Try Actions: 1. Scratch Flask 2. Add Seed Crystal no_crystals->actions actions->start Retry reduce_solvent Reduce Solvent Volume (Boil off excess) actions->reduce_solvent If still no crystals reduce_solvent->start Retry yield_ok_no->success

Caption: A decision-making guide for common recrystallization issues.

G start Start: Perform Small-Scale Solvent Screening (Protocol 1) find_solvent Find a single solvent with high solubility when hot & low solubility when cold? start->find_solvent single_solvent Proceed with Single-Solvent Recrystallization find_solvent->single_solvent Yes no_single_solvent No suitable single solvent found. (e.g., too soluble in all, or insoluble in all) find_solvent->no_single_solvent No identify_solvents Identify a 'Good' Solvent (high solubility) AND a 'Poor' Solvent (low solubility) no_single_solvent->identify_solvents two_solvent Proceed with Two-Solvent (Anti-Solvent) Recrystallization (Protocol 2) identify_solvents->two_solvent

Caption: Logical workflow for selecting an appropriate solvent system.

References
  • ResearchGate. (2023). (PDF) Influence of polar solvents on the growth and characteristic aspects of m-nitroaniline single crystals. [Link]

  • Royal Society of Chemistry. (n.d.). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. [Link]

  • ResearchGate. (2025). (PDF) Theoretical insight into the effect of solvent polarity on the formation and morphology of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20)/2,4,6-trinitro-toluene(TNT) cocrystal explosive. [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • PMC. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. [Link]

  • ResearchGate. (2025). The crystal structure of N-((4-chloro-5-(3-nitrophenyl)-2H-1,2,3-triazol-2-yl)methyl)acetamide, C11H10ClN5O3. [Link]

  • Royal Society of Chemistry. (n.d.). Multi-component crystals of 4-phenylpyridine: challenging the boundaries between co-crystal and organic salt formation with insight into solid-state proton transfer. [Link]

  • PMC. (n.d.). Optimization of crystallization conditions for biological macromolecules. [Link]

  • ACS Publications. (2014). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. [Link]

  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • Hampton Research. (2015). Optimization. [Link]

  • Royal Society of Chemistry. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. [Link]

  • eScholarship. (n.d.). Optimization of crystallization conditions for biological macromolecules. [Link]

  • Google Patents. (n.d.). CN105017025A - Preparation method of 4'-chloro-2-nitrobiphenyl.
  • NextSDS. (n.d.). (4-chloro-phenyl)-(5-nitro-pyridin-2-yl)-amine. [Link]

  • PubChem. (n.d.). 4-Chloro-2-phenylpyridine. [Link]

  • Google Patents. (n.d.).
  • Eureka by PatSnap. (2021). Preparation method of 4'-chloro-2-nitrobiphenyl. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Google Patents. (n.d.).
  • Globe Thesis. (2010). Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine. [Link]

  • MDPI. (2025). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-chloro-5-nitro-2-phenylpyridine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low solubility of 4-chloro-5-nitro-2-phenylpyridine in organic solvents. This document provides a stru...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low solubility of 4-chloro-5-nitro-2-phenylpyridine in organic solvents. This document provides a structured, in-depth approach to systematically troubleshoot and overcome solubility challenges, ensuring the successful progression of your experiments.

Introduction: Understanding the Solubility Challenge

4-chloro-5-nitro-2-phenylpyridine possesses a complex molecular structure that presents inherent solubility challenges. The presence of a rigid, aromatic pyridine core, a non-polar phenyl group, and two polar, electron-withdrawing groups (chloro and nitro) results in a molecule with a high crystal lattice energy and a nuanced polarity profile. These competing structural features can make it difficult to identify a single ideal solvent for dissolution. This guide will walk you through a logical, step-by-step process to determine the optimal solvent system and conditions for your specific application.

Visual Troubleshooting Workflow

The following diagram outlines the systematic approach to troubleshooting the low solubility of 4-chloro-5-nitro-2-phenylpyridine.

G cluster_0 Initial Assessment cluster_1 Solvent Screening & Optimization cluster_2 Advanced Techniques cluster_3 Further Assistance start Start: Low Solubility of 4-chloro-5-nitro-2-phenylpyridine solvent_screening Q1: Have you performed a systematic solvent screening? start->solvent_screening protocol_1 Follow Protocol 1: Systematic Solvent Screening solvent_screening->protocol_1 No solubility_data Q2: Did any single solvent show promising, albeit low, solubility? solvent_screening->solubility_data Yes protocol_1->solubility_data temp_increase Follow Protocol 2: Temperature Elevation solubility_data->temp_increase Yes cosolvent_system Follow Protocol 3: Co-Solvent Systems solubility_data->cosolvent_system No temp_success Q3: Did heating significantly improve solubility? temp_increase->temp_success cosolvent_success Q4: Did a co-solvent system improve solubility? cosolvent_system->cosolvent_success recrystallization Consider Recrystallization (See FAQ) temp_success->recrystallization Yes temp_success->cosolvent_success No end_success End: Solubility Achieved recrystallization->end_success ph_modification Follow Protocol 4: pH Modification (Aqueous Systems) cosolvent_success->ph_modification No optimization Optimize Co-solvent Ratio & Temperature cosolvent_success->optimization Yes contact_support Contact Technical Support ph_modification->contact_support optimization->end_success

Caption: A flowchart for systematically troubleshooting low solubility.

Troubleshooting Guide (Question-and-Answer Format)

Q1: I am observing low solubility of 4-chloro-5-nitro-2-phenylpyridine in my chosen organic solvent. What is the first step?

A1: The first and most critical step is to perform a systematic solvent screening to build a solubility profile for the compound. The principle of "like dissolves like" is a good starting point, but the complex nature of 4-chloro-5-nitro-2-phenylpyridine necessitates a broader approach.[1] You should test a range of solvents with varying polarities.

Action: Follow Protocol 1: Systematic Solvent Screening .

Q2: I have completed the solvent screening, and the compound exhibits poor solubility in all tested single solvents. What should I do next?

A2: If a single solvent system is not effective, the next logical steps are to introduce energy into the system by increasing the temperature or to use a co-solvent system to fine-tune the polarity of the solvent environment.

  • If one or two solvents showed partial solubility: The compound may be sparingly soluble in those solvents at room temperature. Increasing the temperature often enhances the solubility of solids in liquids.[2] Action: Proceed to Protocol 2: Temperature Elevation .

  • If no single solvent was effective: A mixture of solvents, known as a co-solvent system, can be employed. This technique allows for a more nuanced adjustment of the solvent's polarity to better match the solute.[3] Action: Proceed to Protocol 3: Co-Solvent Systems .

Q3: Heating the solution improved solubility, but the compound precipitates out upon cooling. How can I address this?

A3: This temperature-dependent solubility is the principle behind recrystallization, a powerful purification technique.[4] If your goal is to purify the compound, this is an excellent outcome. If the goal is to prepare a stable stock solution at room temperature, you will need to explore co-solvent systems.

  • For Purification: This observation indicates you have identified a suitable solvent for recrystallization. Action: Refer to the FAQ: How do I perform a recrystallization of 4-chloro-5-nitro-2-phenylpyridine?

  • For a Stable Solution: If heating alone is insufficient for your experimental needs, a co-solvent system may be required to maintain solubility at lower temperatures. Action: Proceed to Protocol 3: Co-Solvent Systems .

Q4: I've tried a few co-solvent systems with limited success. How can I optimize this approach?

A4: The key to a successful co-solvent system is the ratio of the solvents. A systematic approach to varying the ratio of the "good" solvent (one with some observed solubility) and the "anti-solvent" (one where the compound is insoluble) is necessary.

Action: Systematically vary the volume ratios of your chosen co-solvents (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) and observe the solubility at each ratio, both at room temperature and with gentle heating.

Q5: My experiments are in an aqueous buffer system, and I am still facing solubility issues. What are my options?

A5: For aqueous systems, pH modification can be a powerful tool, especially for molecules with basic functional groups. The pyridine nitrogen in 4-chloro-5-nitro-2-phenylpyridine is weakly basic.[5] Lowering the pH of the aqueous solution can protonate the pyridine nitrogen, forming a more polar and, therefore, more water-soluble salt.[6]

Action: Follow Protocol 4: pH Modification for Aqueous Systems .

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To determine the qualitative solubility of 4-chloro-5-nitro-2-phenylpyridine across a range of organic solvents.

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine

  • Small test tubes or vials

  • Vortex mixer

  • A selection of solvents (see Table 1 )

Procedure:

  • Add approximately 10 mg of 4-chloro-5-nitro-2-phenylpyridine to a series of labeled test tubes.

  • To each tube, add 1 mL of a different solvent from Table 1 .

  • Cap the tubes and vortex vigorously for 2 minutes.

  • Allow the tubes to stand for 10 minutes and visually inspect for undissolved solid.

  • Record your observations as "Insoluble," "Slightly Soluble," or "Soluble."

  • For tubes where the compound appears insoluble or slightly soluble, gently heat the sample in a warm water bath (not exceeding the solvent's boiling point) and observe any changes in solubility.[7]

Data Presentation: Hypothetical Solvent Screening Data

Solvent Polarity Index Solubility at 25°C Solubility at 50°C
Hexane0.1InsolubleInsoluble
Toluene2.4InsolubleSlightly Soluble
Dichloromethane (DCM)3.1Slightly SolubleSoluble
Ethyl Acetate4.4Slightly SolubleSoluble
Acetone5.1Slightly SolubleSoluble
Acetonitrile5.8InsolubleSlightly Soluble
Dimethylformamide (DMF)6.4SolubleSoluble
Dimethyl Sulfoxide (DMSO)7.2SolubleSoluble
Ethanol4.3InsolubleSlightly Soluble
Methanol5.1InsolubleInsoluble

Note: This is hypothetical data to illustrate the expected range of solubilities.

Protocol 2: Temperature Elevation

Objective: To quantitatively assess the effect of temperature on the solubility of 4-chloro-5-nitro-2-phenylpyridine in a promising solvent.

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine

  • A solvent in which slight solubility was observed in Protocol 1 (e.g., DCM or Ethyl Acetate)

  • Sealed vials

  • Stir plate with heating capabilities

  • Thermometer or thermocouple

Procedure:

  • Create a saturated solution by adding an excess of 4-chloro-5-nitro-2-phenylpyridine to the chosen solvent in a sealed vial.

  • Place the vial on a stir plate and begin stirring.

  • Slowly increase the temperature in 10°C increments, allowing the solution to equilibrate for 15 minutes at each temperature.

  • Visually observe the amount of undissolved solid at each temperature point.

  • Note the temperature at which all of the solid dissolves. This provides an estimate of the saturation temperature for that concentration.

Protocol 3: Co-Solvent Systems

Objective: To enhance the solubility of 4-chloro-5-nitro-2-phenylpyridine by using a mixture of two miscible solvents.

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine

  • A "good" solvent (e.g., DCM, where some solubility is observed)

  • An "anti-solvent" (e.g., Hexane, where the compound is insoluble)

  • Graduated cylinders or pipettes

  • Test tubes or vials

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the "good" solvent to the "anti-solvent" (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 DCM:Hexane).

  • Add a pre-weighed amount of 4-chloro-5-nitro-2-phenylpyridine to a vial.

  • Add a small volume of the "good" solvent and heat until the solid dissolves.

  • Slowly add the "anti-solvent" dropwise while stirring until a precipitate begins to form.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool to room temperature and observe if the compound remains in solution.

Protocol 4: pH Modification for Aqueous Systems

Objective: To increase the aqueous solubility of 4-chloro-5-nitro-2-phenylpyridine by pH adjustment.

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine

  • Aqueous buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4)

  • 0.1 M HCl

  • pH meter

Procedure:

  • Prepare a suspension of 4-chloro-5-nitro-2-phenylpyridine in a neutral pH buffer (e.g., pH 7.4).

  • While stirring, slowly add 0.1 M HCl dropwise to decrease the pH.

  • Monitor the solution for any increase in clarity, which would indicate improved solubility.

  • Determine the pH at which the compound fully dissolves. Note that excessive lowering of the pH may not be suitable for all biological assays.

Frequently Asked Questions (FAQs)

Q: What is the predicted polarity of 4-chloro-5-nitro-2-phenylpyridine? A: The presence of the phenyl group suggests non-polar character, while the pyridine ring, chloro, and nitro groups introduce polarity. The nitro group, in particular, is strongly electron-withdrawing and increases the molecule's polarity. The overall polarity is a balance of these competing factors, making it a molecule of intermediate polarity.

Q: Why is DMSO or DMF often a good solvent for poorly soluble compounds? A: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar aprotic solvents with high boiling points. They are excellent at disrupting the crystal lattice energy of many organic compounds and can solvate a wide range of molecules. However, they can be difficult to remove and may not be suitable for all applications.

Q: How do I perform a recrystallization of 4-chloro-5-nitro-2-phenylpyridine? A:

  • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (identified in Protocol 1 & 2).[8]

  • Dissolve the crude compound in the minimum amount of the hot solvent to form a saturated solution.

  • If there are insoluble impurities, perform a hot filtration to remove them.[9]

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • To maximize yield, cool the solution further in an ice bath.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Q: Are there any safety considerations when working with these solvents and 4-chloro-5-nitro-2-phenylpyridine? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many organic solvents are flammable and/or toxic. Refer to the Safety Data Sheet (SDS) for 4-chloro-5-nitro-2-phenylpyridine and all solvents used for specific handling and disposal instructions.

References

  • CHEMISTRY LIBRETEXTS. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • CHEMISTRY LIBRETEXTS. (2021, March 6). 2.3: Step-by-Step Procedures for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACS Publications. (2019, December 19). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Wikipedia. (2024, March 15). Pyridine. Retrieved from [Link]

  • IUPAC. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403-1415. Retrieved from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2024, January). Methods to boost solubility. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 30). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution. Retrieved from [Link]

  • University of California, Davis. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-5-nitro-2-phenylpyridine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic strategies involving 4-chloro-5-nitro-2-phenylpyridine derivatives. This guide is designed for researchers, chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving 4-chloro-5-nitro-2-phenylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically demanding substrate. The inherent steric congestion, arising from the ortho-phenyl group and the adjacent nitro group, can significantly impede reactivity at the C4-chloro position, leading to low yields, slow reaction times, or complete reaction failure.

This document provides a structured approach to troubleshooting, offering both quick fixes for common issues and in-depth protocols for more persistent challenges.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial problems encountered during the functionalization of 4-chloro-5-nitro-2-phenylpyridine.

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction with an amine is not proceeding or is giving very low yields. What should I try first?

A1: This is a classic issue of sterically hindered SNAr. The phenyl and nitro groups impede the approach of the nucleophile.

Initial Troubleshooting Steps:

  • Increase Temperature: The first and simplest variable to modify is temperature. These reactions often require elevated temperatures (100-150 °C) to overcome the activation energy barrier.[1]

  • Switch to a High-Boiling Point Solvent: If you are using solvents like THF or Dioxane, switch to a higher boiling point solvent such as DMF, DMAc, or NMP to safely reach higher temperatures.[2]

  • Consider Microwave Irradiation: Microwave-assisted synthesis is highly effective for accelerating sterically hindered SNAr reactions.[3][4] It can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[3]

  • Use a Stronger Base: If your nucleophile is a primary or secondary amine, ensure you are using a non-nucleophilic base of sufficient strength, like DIPEA (diisopropylethylamine), to facilitate the reaction.

Q2: I'm attempting a Suzuki or Buchwald-Hartwig cross-coupling, but the reaction is failing. Is the palladium catalyst the problem?

A2: Yes, the catalyst system is the most critical factor for cross-coupling reactions with this substrate.[5] Standard catalysts like Pd(PPh₃)₄ are often ineffective due to the steric bulk.[5][6] The C-Cl bond is also less reactive than C-Br or C-I bonds, making oxidative addition the rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Use Bulky, Electron-Rich Ligands: The key to success is using specialized phosphine ligands that promote the formation of a highly reactive, monoligated palladium(0) species.[6] For Suzuki, ligands like SPhos , XPhos , and RuPhos are excellent starting points.[5][6] For Buchwald-Hartwig amination, biarylphosphine ligands such as XPhos , RuPhos , and BrettPhos are exceptionally efficient.[6]

  • Use a Palladium Pre-catalyst: Instead of sources like Pd(OAc)₂, consider using a more reliable palladium pre-catalyst (e.g., G3 or G4 palladacycles) which form the active Pd(0) species more cleanly.[1]

  • Ensure Strictly Inert Conditions: Oxygen can irreversibly deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict argon or nitrogen atmosphere.[1]

Q3: I'm observing significant decomposition of my starting material at the high temperatures required for the reaction. What are my options?

A3: Balancing reactivity with stability is a common challenge, especially with nitro-aromatic compounds.

Alternative Strategies:

  • Phase-Transfer Catalysis (PTC): For SNAr reactions, PTC can be an excellent method to increase reaction rates at lower temperatures.[7] Using a catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the nucleophile to the organic phase, often leading to cleaner reactions and higher yields without the need for extreme heat.[8][9]

  • Catalyzed SNAr: While less common than palladium-catalyzed cross-coupling, certain Lewis acids or transition metals can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom, thereby withdrawing electron density.[10] This can sometimes allow for milder reaction conditions.

Section 2: In-Depth Troubleshooting & Protocol Optimization

When initial troubleshooting fails, a more systematic approach to optimization is required. This section provides detailed protocols and comparative data to guide your experimental design.

Optimizing Nucleophilic Aromatic Substitution (SNAr) via Microwave Synthesis

Microwave heating provides a powerful tool for overcoming the high activation energy of SNAr on this substrate. The rapid and efficient energy transfer allows for localized superheating, accelerating the reaction rate significantly.[3]

Detailed Protocol: Microwave-Assisted Amination

This protocol provides a general guideline for the reaction of 4-chloro-5-nitro-2-phenylpyridine with a representative amine.

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv).

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., ethanol, NMP, or DMF; 3-5 mL).[3]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for 10-40 minutes.[3] Power should be set to allow for rapid heating to the target temperature.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and base. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Advanced Cross-Coupling: The Critical Role of Ligand Selection

For C-C (Suzuki) and C-N (Buchwald-Hartwig) bond formation, the choice of phosphine ligand is the single most important parameter for success.[5][6] Bulky, electron-rich ligands are essential to facilitate both the oxidative addition of the C-Cl bond and the subsequent reductive elimination step, which can also be slowed by steric hindrance.[6]

Data Table: Ligand Comparison for Suzuki-Miyaura Coupling

The following table summarizes the performance of various ligands in a model Suzuki coupling reaction between a hindered aryl chloride and a boronic acid, based on literature findings.

LigandPalladium SourceBaseTemp (°C)Typical YieldKey Characteristics
PPh₃Pd(OAc)₂K₂CO₃100<10%Ineffective for hindered aryl chlorides.[6]
P(t-Bu)₃Pd₂(dba)₃K₃PO₄80-100GoodHighly electron-rich, promotes oxidative addition.
XPhos Pd(OAc)₂K₃PO₄80-100ExcellentCreates a sterically demanding environment, facilitating reductive elimination.[6]
SPhos Pd(OAc)₂K₃PO₄80-100ExcellentExcellent choice for many hindered substrates.[5]
RuPhos Pd₂(dba)₃Cs₂CO₃80-110ExcellentHighly effective for challenging C-N and C-C couplings.[5][6]

Yields are representative and highly substrate-dependent.

Detailed Protocol: Suzuki-Miyaura Coupling with a Hindered Substrate

This protocol uses a modern Buchwald-type ligand system.

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the aryl boronic acid (1.5 equiv) and the base (e.g., K₃PO₄, 3.0 equiv).[5]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[5]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water 4:1, or toluene) via syringe.[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Section 3: Visual Guides & Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and logical workflows.

Troubleshooting Workflow for Failed Reactions

This decision tree provides a logical path for diagnosing and solving common issues with reactions on the 4-chloro-5-nitro-2-phenylpyridine core.

G start Reaction Failed (Low/No Conversion) reaction_type Identify Reaction Type start->reaction_type snar S-N-Ar Reaction reaction_type->snar Nucleophilic Substitution cross_coupling Cross-Coupling (Suzuki, Buchwald, etc.) reaction_type->cross_coupling Pd-Catalyzed snar_q1 Increase Temperature? (e.g., to 120-150°C) snar->snar_q1 cc_q1 Check Ligand: Using Bulky, Electron-Rich Ligand (XPhos, SPhos)? cross_coupling->cc_q1 snar_a1_yes Reaction Improved snar_q1->snar_a1_yes Yes snar_a1_no No Improvement snar_q1->snar_a1_no No snar_q2 Try Microwave Irradiation? snar_a1_no->snar_q2 snar_a2_yes Problem Solved snar_q2->snar_a2_yes Yes snar_a2_no Consider PTC or Alternative Strategy snar_q2->snar_a2_no No cc_a1_no Switch to Recommended Ligand (e.g., SPhos) cc_q1->cc_a1_no No cc_a1_yes Ligand is Appropriate cc_q1->cc_a1_yes Yes cc_q2 Check Atmosphere: Strictly Inert Conditions (Degassed Solvent)? cc_a1_yes->cc_q2 cc_a2_no Improve Inert Atmosphere Technique cc_q2->cc_a2_no No cc_a2_yes Atmosphere is Good cc_q2->cc_a2_yes Yes cc_q3 Increase Catalyst Loading (e.g., to 5 mol%)? cc_a2_yes->cc_q3 cc_a3_yes Reaction Improved cc_q3->cc_a3_yes Yes cc_a3_no Consider Alternative Pd Pre-catalyst (G3/G4) cc_q3->cc_a3_no No

Caption: Troubleshooting workflow for sterically hindered pyridine derivatives.

Mechanism: Role of Bulky Ligand in Suzuki Coupling

This diagram illustrates how a bulky phosphine ligand facilitates the crucial reductive elimination step in a Suzuki coupling reaction, which is often hindered in sterically congested systems.

Caption: Role of a bulky ligand in facilitating reductive elimination.

References

  • ChemRxiv. (2025).
  • Journal of the American Chemical Society. (2025).
  • BenchChem. (2025).
  • Sigma-Aldrich.
  • PubMed. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Loupy, A., Philippon, N., Pigeon, P., & Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32, 1947-1953.
  • ResearchGate. (2025). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review).
  • ResearchGate. (2017).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • ResearchGate. (2026). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.
  • PMC. (n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2010). Microwave-assisted three-component coupling-addition-SNAr (CASNAR)

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-Chloro-5-nitro-2-phenylpyridine Dechlorination

Welcome to the technical support center for the catalytic dechlorination of 4-chloro-5-nitro-2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic dechlorination of 4-chloro-5-nitro-2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the fundamental principles that govern success in this challenging transformation.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common initial questions regarding the catalytic hydrodechlorination of 4-chloro-5-nitro-2-phenylpyridine, establishing a foundational understanding of the key variables at play.

Q1: What are the primary catalyst systems for the dechlorination of an activated aryl chloride like 4-chloro-5-nitro-2-phenylpyridine?

Answer: The reductive dechlorination of aryl chlorides is a well-established transformation, with palladium-based catalysts being the most versatile and widely employed. However, nickel and other transition metals also offer viable, cost-effective alternatives.

  • Palladium Catalysts: These are the workhorses for hydrodechlorination due to their high activity and functional group tolerance.[1]

    • Heterogeneous: Palladium on carbon (Pd/C) is the most common choice. It is robust, easily removed by filtration, and effective for both direct hydrogenation (with H₂ gas) and transfer hydrogenation.[2] Supported palladium catalysts on other materials like Al-MCM-41 have also shown high activity.[3]

    • Homogeneous: Soluble palladium complexes, often generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃, PCy₃, or specialized biphenyl phosphines), offer high activity under milder conditions.[4][5] The ligand system can be tuned to optimize reactivity and selectivity.[6]

  • Nickel Catalysts: Nickel-based systems, such as Raney Nickel or bimetallic Ni/Fe nanoparticles, are excellent, lower-cost alternatives.[7][8] They are particularly effective in transfer hydrogenation protocols but can sometimes be less chemoselective.

  • Ruthenium Catalysts: Certain ruthenium-phosphine complexes have demonstrated rapid and complete dechlorination of aryl chlorides via transfer hydrogenation mechanisms.[4]

Table 1: Comparison of Common Catalyst Systems

Catalyst TypeCommon ExamplesAdvantagesDisadvantagesPrimary Application
Heterogeneous Palladium 5-10% Pd/C, Pd/Al₂O₃Easily separated, reusable, robustCan require higher temperatures/pressures, potential for lower selectivityGeneral-purpose batch and flow hydrogenations
Homogeneous Palladium Pd(OAc)₂/Phosphine LigandHigh activity at low temperatures, tunable selectivityDifficult product/catalyst separation, higher cost, air-sensitiveFine chemical synthesis requiring high precision
Heterogeneous Nickel Raney® Ni, Ni/FeLow cost, high activityPyrophoric (Raney Ni), potential for lower chemoselectivity, metal leachingLarge-scale industrial processes, transfer hydrogenation
Q2: How do the nitro, phenyl, and pyridine moieties in the substrate affect the dechlorination reaction?

Answer: The substrate's structure presents a classic chemoselectivity challenge. Each functional group influences the reaction in a distinct way:

  • 4-Chloro Group on a Pyridine Ring: The C-Cl bond is the target for cleavage. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes this bond more susceptible to oxidative addition to a low-valent metal center (like Pd(0)), which is the crucial first step in many catalytic cycles.[9]

  • 5-Nitro Group: This is the most significant challenge. The nitro group is a strong electron-withdrawing group, which activates the C-Cl bond toward reduction. However, the nitro group itself is very easily reduced to nitroso, hydroxylamino, or amino functionalities.[7][10] Achieving selective C-Cl bond cleavage without touching the C-NO₂ bond is the primary goal and requires careful optimization.

  • 2-Phenyl Group: This bulky group can sterically influence the approach of the catalyst to the C-Cl bond, though this effect is generally less pronounced than the electronic effects.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal center of the catalyst. This can sometimes act as an inhibitor or poison, particularly for palladium catalysts, by blocking active sites.[11] The choice of ligand or the use of certain additives can sometimes mitigate this effect.[12]

Q3: What are the common hydrogen sources for this transformation, and how do they influence the experimental setup?

Answer: The choice of hydrogen source is critical and dictates the required equipment and reaction conditions.

  • Hydrogen Gas (H₂): This is the most direct hydrogen source. It typically requires pressurized reactor systems (e.g., a Parr shaker) and careful handling. It is highly effective but can sometimes lead to over-reduction of the nitro group if conditions are not finely controlled.[13]

  • Catalytic Transfer Hydrogenation (CTH): CTH is often preferred for its operational simplicity, as it avoids the need for high-pressure H₂ gas.[14] A hydrogen donor molecule is added to the reaction, which transfers hydrogen to the substrate via the catalyst.[15]

    • Formic Acid / Formates: Formic acid (HCOOH) or its salts (e.g., sodium formate, ammonium formate) are excellent hydrogen donors for palladium catalysts.[16] The reaction is often clean, with CO₂ as the primary byproduct.[14]

    • Alcohols: Isopropanol and ethanol are common hydrogen donors, particularly in the presence of a base.[17] The alcohol is oxidized to a ketone (e.g., isopropanol to acetone) during the hydrogen transfer.[15][18]

    • Other Donors: Molecules like sodium hypophosphite or silanes can also serve as effective hydrogen sources.[1][19]

Part 2: Experimental Protocols & Troubleshooting

This section provides a practical starting point for your experiments and a logical framework for addressing common issues.

Q4: Can you provide a general starting protocol for the dechlorination of 4-chloro-5-nitro-2-phenylpyridine using Pd/C?

Answer: Absolutely. The following protocol is a robust starting point for a catalytic transfer hydrogenation, which avoids the need for pressurized H₂ gas and is well-suited for laboratory-scale synthesis.

Experimental Protocol: Transfer Hydrogenation using Pd/C and Formic Acid

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-5-nitro-2-phenylpyridine (1.0 eq).

  • Catalyst and Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or THF, ~10-20 mL per mmol of substrate). Under an inert atmosphere (N₂ or Argon), carefully add 5% Pd/C (1-5 mol%).

  • Base and H-Donor Addition: Add a base, such as triethylamine (Et₃N, 2-3 eq), to the suspension. This is crucial for neutralizing the HCl that is formed, which can otherwise poison the catalyst.[20]

  • Reaction Initiation: Warm the mixture to a moderate temperature (e.g., 50-70 °C). Slowly add the hydrogen donor, such as formic acid (2-5 eq), via a syringe pump over 30-60 minutes. Caution: Gas (CO₂) evolution will occur.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The desired product, 5-nitro-2-phenylpyridine, should be less polar than the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by column chromatography or recrystallization.

Table 2: Typical Starting Parameters for Dechlorination

ParameterRecommended RangeRationale
Catalyst Loading (Pd/C) 1 - 5 mol%Balances reaction rate with cost. Higher loading may be needed for difficult substrates.
Hydrogen Donor (HCOOH) 2 - 5 equivalentsEnsures a sufficient supply of hydrogen for the reaction to go to completion.
Base (Et₃N, K₂CO₃) 2 - 3 equivalentsNeutralizes the in-situ generated HCl, preventing catalyst deactivation.[8]
Solvent Methanol, Ethanol, THFProtic solvents like methanol can participate in the catalytic cycle.[3]
Temperature 40 - 80 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time 2 - 24 hoursHighly dependent on substrate reactivity and reaction conditions.
Q5: My reaction is showing low conversion. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a common issue that can almost always be traced back to a few key areas. The following workflow will help you diagnose the problem.

G start Low / No Conversion Observed check_reagents check_reagents start->check_reagents end_success Problem Solved end_fail Consult Specialist Literature check_catalyst check_catalyst check_reagents->check_catalyst Reagents OK check_setup check_setup check_catalyst->check_setup Catalyst OK increase_temp increase_temp check_setup->increase_temp Setup OK increase_temp->end_success Conversion observed increase_loading increase_loading increase_temp->increase_loading Still no conversion increase_loading->end_success Conversion observed change_donor change_donor increase_loading->change_donor Still no conversion change_donor->end_success Conversion observed stronger_base stronger_base change_donor->stronger_base Still no conversion stronger_base->end_success Conversion observed stronger_base->end_fail Still no conversion

Detailed Troubleshooting Steps:

  • Catalyst Inactivity: The most common culprit. Pd/C can lose activity over time or if improperly stored. Try a fresh batch of catalyst or a different supplier. Ensure heterogeneous catalysts are not pyrophoric and are handled under an inert atmosphere if necessary.

  • Insufficient Activation Energy: The reaction may be too cold. Gradually increase the temperature in 10-20 °C increments.

  • Poor Hydrogen Transfer: The chosen hydrogen donor may be inefficient under your conditions. If using formic acid, ensure the base is present. If using an alcohol, a base is typically required to facilitate the transfer.[4]

  • Catalyst Poisoning: The substrate/product or impurities in your reagents could be poisoning the catalyst. See Q6 for a detailed breakdown of catalyst poisoning.

Q6: I'm seeing reduction of the nitro group instead of dechlorination. How can I improve chemoselectivity?

Answer: This is the central challenge for this substrate. Selectively reducing the C-Cl bond in the presence of a nitro group requires a delicate balance.

Strategies to Favor Dechlorination over Nitro Reduction:

  • Milder Hydrogen Source: Aggressive hydrogen sources (high-pressure H₂ gas) are more likely to reduce the nitro group. Catalytic transfer hydrogenation (CTH) is generally milder and offers better control.[14] Using sodium formate instead of formic acid can sometimes temper reactivity.[6]

  • Lower Temperature: Both reactions will speed up with heat, but nitro reduction often has a lower activation energy. Running the reaction at the lowest possible temperature that still allows for C-Cl cleavage can dramatically improve selectivity.

  • Choice of Catalyst: While Pd/C is standard, some literature suggests that bimetallic catalysts (e.g., Pd-Fe, Ni-Cu) or specific ligand-supported homogeneous catalysts can offer superior chemoselectivity.[7][15] The choice of support material can also influence selectivity.[3]

  • pH Control: The pH of the reaction medium can be critical. In some cases, operating under slightly acidic or buffered conditions can suppress unwanted side reactions, though care must be taken not to fully protonate the pyridine and deactivate it.[20]

Q7: My reaction starts well but then stops before completion. What causes catalyst deactivation?

Answer: Catalyst deactivation is often observed when the reaction stalls. It occurs when the active sites on the catalyst are blocked or destroyed.

Common Deactivation Pathways:

  • Product Inhibition/Poisoning: The HCl generated during the reaction is a potent poison. It can protonate basic sites on the catalyst support or alter the electronic state of the palladium. This is why the addition of a stoichiometric or greater amount of base is non-negotiable.[21] The chloride anion (Cl⁻) can also coordinate to Pd and inhibit activity.

  • Substrate/Product Coordination: As a nitrogen-containing heterocycle, the pyridine substrate or the dechlorinated product can bind strongly to the palladium surface, acting as a ligand and blocking sites for catalysis.[11][22]

  • Impurity Poisoning: Trace impurities in your starting materials or solvents can act as potent poisons.

    • Sulfur Compounds: Thiols, thioethers, or thiophenes are classic and severe poisons for palladium.[23]

    • Strongly Coordinating Species: Other functional groups like nitriles or even carbon monoxide from decomposition can bind irreversibly to the catalyst.[11]

  • Coking/Fouling: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits ("coke") that physically block the active sites.[12]

  • Sintering: At very high temperatures, the small metal nanoparticles on the support can migrate and agglomerate into larger, less active particles. This is generally less of a concern at the moderate temperatures used for this reaction.

G start Catalyst Deactivation Suspected (Reaction Stalls) poison_impurity poison_impurity start->poison_impurity poison_hcl poison_hcl start->poison_hcl poison_pyridine poison_pyridine start->poison_pyridine coking coking start->coking purify_reagents purify_reagents poison_impurity->purify_reagents add_base add_base poison_hcl->add_base change_catalyst change_catalyst poison_pyridine->change_catalyst lower_temp lower_temp coking->lower_temp end_node1 end_node1 purify_reagents->end_node1 end_node2 end_node2 add_base->end_node2 end_node4 end_node4 change_catalyst->end_node4 end_node3 end_node3 lower_temp->end_node3

Part 3: Mechanistic Insights

A deeper understanding of the reaction mechanism allows for more rational experiment design and troubleshooting.

Q8: What is the generally accepted catalytic cycle for palladium-catalyzed hydrodechlorination?

Answer: For a Pd(0) catalyst, the most widely accepted mechanism is a three-step cycle. The specifics of hydride delivery depend on the hydrogen source, but the core pathway involving the palladium center remains consistent.

// Nodes for the cycle pd0 [label="Pd(0)Lₙ\n(Active Catalyst)", fontcolor="#34A853"]; ox_add [label="Oxidative\nAddition", shape=none, fontcolor="#4285F4"]; red_elim [label="Reductive\nElimination", shape=none, fontcolor="#4285F4"]; h_transfer [label="Hydride Transfer", shape=none, fontcolor="#4285F4"];

pd2_complex [label="Ar-Pd(II)(Cl)Lₙ", fontcolor="#EA4335"]; pd2_hydride [label="Ar-Pd(II)(H)Lₙ", fontcolor="#FBBC05"];

// Invisible nodes for positioning text ar_cl_in [label="Ar-Cl\n(Substrate)", shape=none]; cl_out [label="Cl⁻", shape=none]; h_in [label=""H⁻"\n(from H₂ or Donor)", shape=none]; ar_h_out [label="Ar-H\n(Product)", shape=none];

// Layout the cycle pd0 -> ox_add [style=invis]; ox_add -> pd2_complex [style=invis]; pd2_complex -> h_transfer [style=invis]; h_transfer -> pd2_hydride [style=invis]; pd2_hydride -> red_elim [style=invis]; red_elim -> pd0 [style=invis];

// Draw the actual arrows pd0 -> pd2_complex [label=" (I)"]; pd2_complex -> pd2_hydride [label=" (II)"]; pd2_hydride -> pd0 [label=" (III)"];

// Add incoming/outgoing molecules ar_cl_in -> pd0 [dir=back]; pd2_complex -> cl_out; h_in -> pd2_complex; pd2_hydride -> ar_h_out;

// Add labels to steps subgraph { rank = same; ox_add; } subgraph { rank = same; h_transfer; } subgraph { rank = same; red_elim; } } enddot Caption: General catalytic cycle for Pd-catalyzed hydrodechlorination.

Cycle Breakdown:

  • Oxidative Addition (I): The active Pd(0) species inserts into the Carbon-Chlorine bond of the substrate (Ar-Cl). This is often the rate-limiting step. The palladium is oxidized from the 0 to the +2 state, forming an Aryl-Pd(II)-Chloride intermediate.[9]

  • Hydride Transfer / Anion Exchange (II): The chloride ligand on the palladium is replaced by a hydride (H⁻). This hydride can be generated from the heterolytic cleavage of H₂ on the metal surface or transferred from a donor molecule like formic acid or an alcohol.[4] This step generates the key Aryl-Pd(II)-Hydride intermediate.

  • Reductive Elimination (III): The aryl group and the hydride ligand couple and are eliminated from the palladium center, forming the desired C-H bond in the product (Ar-H). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

References

  • Catalytic Transfer Hydrodechlorination of Plastic Pyrolysis Oil on Supported Transition-Metal Catalysts Using Isopropanol as a Hydrogen Donor. Energy & Fuels. [Link]

  • Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics. [Link]

  • Liquid phase catalytic hydrodechlorination of aryl chlorides over Pd–Al-MCM-41 catalyst. ResearchGate. [Link]

  • Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. ACS Publications. [Link]

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

  • Hydrogen transfer reactions in the presence of (Ni, Co)Mo-sulfide catalysts as an effective tool for hydrodechlorination: the role of the nature of lower alcohols. New Journal of Chemistry. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies. MDPI. [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Mechanistic Considerations on the Hydrodechlorination Process of Polychloroarenes. IntechOpen. [Link]

  • Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines. Academia.edu. [Link]

  • Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. ResearchGate. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Effective catalytic hydrodechlorination of o-, p- and m-chloronitrobenzene over Ni/Fe nanoparticles: Effects of experimental parameter and molecule structure on the reduction kinetics and mechanisms. ResearchGate. [Link]

  • Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. ResearchGate. [Link]

  • Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid. MDPI. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Palladium-Catalyzed Selective Dechlorination of Polychloromethylsilanes with Trichlorosilane. Organometallics. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • On the mechanism of hydrodechlorination reaction to remove chloro-organic compounds from drinking water. American Chemical Society. [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. ResearchGate. [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]

  • Two Scenarios of Dechlorination of the Chlorinated Hydrocarbons over Nickel-Alumina Catalyst. MDPI. [Link]

  • Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 4-chloro-5-nitro-2-phenylpyridine purity

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with heterocyclic aromatic compounds. The purity validation of 4-chloro-5-nitro-2-phenylpyridine (CAS 1805647-68-0) presents a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with heterocyclic aromatic compounds. The purity validation of 4-chloro-5-nitro-2-phenylpyridine (CAS 1805647-68-0) presents a classic physicochemical puzzle[1]. As a critical building block in pharmaceutical synthesis, ensuring its purity is paramount. However, its unique structural features—a basic pyridine nitrogen flanked by electron-withdrawing chloro and nitro groups, alongside a bulky hydrophobic phenyl ring—make it highly susceptible to secondary chromatographic interactions[2].

This guide objectively compares a traditional Reversed-Phase HPLC (RP-HPLC) approach against an optimized Superficially Porous Particle (SPP) Core-Shell method. By grounding our protocol in the ICH Q2(R2) guidelines[3], we establish a self-validating workflow that guarantees analytical trustworthiness and robust performance.

The Physicochemical Puzzle: Causality in Method Development

The fundamental challenge in analyzing pyridine derivatives lies in peak tailing[4]. Traditional silica-based stationary phases contain residual acidic silanols (Si-OH). At mid-range pH levels, these silanols ionize into negatively charged species (Si-O⁻). Simultaneously, the basic nitrogen of the pyridine ring becomes protonated. This creates an unwanted secondary ion-exchange retention mechanism alongside the primary hydrophobic interaction, resulting in asymmetrical, broad peaks[4].

The Causality of Our Experimental Choices: To eliminate this mixed-mode behavior, we must control the ionization state of both the analyte and the stationary phase. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we lower the pH to ~2.0. This highly acidic environment fully protonates the residual silanols (neutralizing them) while keeping the pyridine nitrogen fully ionized. TFA also acts as a weak ion-pairing agent, masking the basic nitrogen and ensuring that retention is driven purely by the predictable hydrophobic interactions of the C18 phase[2].

Comparative Analysis: Traditional RP-HPLC vs. SPP Core-Shell Technology

To demonstrate the superiority of modern column architecture for this specific compound, we compared two distinct methodologies:

  • Method A (Traditional): 5 µm Fully Porous C18 Column (250 x 4.6 mm).

  • Method B (Optimized): 2.7 µm SPP Core-Shell C18 Column (100 x 4.6 mm).

Core-shell particles consist of a solid silica core surrounded by a thin porous shell. This architecture drastically reduces the diffusion path length for 4-chloro-5-nitro-2-phenylpyridine. According to the van Deemter equation, this minimizes longitudinal diffusion ( B term) and mass transfer resistance ( C term), delivering UHPLC-like efficiency on standard HPLC systems without exceeding standard pressure limits.

ColumnCompare A 4-chloro-5-nitro- 2-phenylpyridine B Method A: 5µm Porous C18 High Eddy Diffusion Severe Peak Tailing A->B Traditional C Method B: 2.7µm SPP C18 Low Mass Transfer Resistance Sharp Symmetric Peaks A->C Optimized

Fig 1. Chromatographic behavior of the pyridine derivative on different stationary phases.

Table 1: Chromatographic Performance Comparison

Data represents the average of six replicate injections of a 50 µg/mL standard.

ParameterMethod A (Traditional 5µm C18)Method B (Optimized 2.7µm SPP C18)Performance Gain
Theoretical Plates (N) ~8,400> 18,500+120% Efficiency
Tailing Factor (Tf) 1.65 (Significant Tailing)1.08 (Highly Symmetric)Optimal Peak Shape
Resolution (Rs) 1.8 (vs. closest impurity)3.4 (vs. closest impurity)Superior Separation
Run Time 25.0 minutes8.5 minutes66% Time Reduction

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) gatekeeper. If the system fails to meet predefined physical parameters during the SST phase, the sequence automatically halts, preventing the generation of artifactual data.

Step-by-Step Protocol (Method B)

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and sonicate for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-chloro-5-nitro-2-phenylpyridine reference standard. Transfer to a 50 mL volumetric flask, dissolve, and make up to volume with diluent.

  • Working Standard (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark.

Step 3: Chromatographic Conditions

  • Column: SPP Core-Shell C18, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (controls mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm.

  • Gradient Program: 0-2 min (30% B), 2-6 min (30% to 80% B), 6-8 min (80% B), 8-8.5 min (80% to 30% B).

Step 4: The Self-Validating SST Execution

  • Inject the blank (diluent) to confirm baseline stability and absence of ghost peaks.

  • Inject the Working Standard (50 µg/mL) six times sequentially.

  • Automated Gatekeeper Criteria: The system software must verify that %RSD of peak area is ≤ 1.0%, Tailing Factor is ≤ 1.2, and Theoretical Plates are ≥ 15,000. Only upon passing these criteria will the system proceed to the validation sequence.

ICH Q2(R2) Method Validation Results

The optimized Method B was subjected to full validation in accordance with ICH Q2(R2) guidelines for analytical procedures[3].

ValidationFlow Start SST Gatekeeper (Self-Validation Check) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (Recovery & RSD) Lin->Prec End Validated Method Ready for Routine QC Prec->End

Fig 2. ICH Q2(R2) analytical method validation lifecycle for purity assessment.

Table 2: ICH Q2(R2) Validation Summary (Method B)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) No interference from blank/degradantsPeak purity angle < thresholdPASS
Linearity Range Correlation coefficient (R²) ≥ 0.9990.5 µg/mL to 100 µg/mL (R² = 0.9998)PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.05 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.15 µg/mLPASS
Method Precision (Repeatability) %RSD of 6 preparations ≤ 2.0%0.65% RSDPASS
Intermediate Precision %RSD across different days/analysts ≤ 2.0%0.82% RSDPASS
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% - 100.8%PASS

Note: Specificity was rigorously tested via forced degradation (acid, base, peroxide, and thermal stress), confirming that all degradation products were baseline resolved from the main 4-chloro-5-nitro-2-phenylpyridine peak[2].

Conclusion

The purity validation of complex pyridine derivatives like 4-chloro-5-nitro-2-phenylpyridine requires a deep understanding of molecular interactions at the stationary phase surface. By transitioning from traditional fully porous silica to a Superficially Porous Particle (SPP) Core-Shell C18 column , and strictly controlling the mobile phase pH with TFA, we successfully eliminated silanol-induced peak tailing[4].

The resulting method is not only 66% faster but provides a self-validating, highly reproducible framework that strictly adheres to ICH Q2(R2) regulatory standards[3], making it the optimal choice for drug development professionals and analytical researchers.

References

  • [2] SciSpace. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at:

  • [3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Available at:

  • [4] Benchchem. HPLC method for purity validation of 2-(pyridin-2-yl)propan-2-ol. Available at:

  • [1] BLD Pharm. 2-(4-Chlorophenyl)-5-nitropyridine / 4-Chloro-5-nitro-2-phenylpyridine. Available at:

Sources

Comparative

A Technical Guide to the Analytical Characterization of 4-chloro-5-nitro-2-phenylpyridine: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. 4-chloro-5-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. 4-chloro-5-nitro-2-phenylpyridine, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of a phenyl ring, a pyridine ring, a chloro substituent, and a nitro group. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of this molecule and offers a comparative overview with other essential analytical techniques.

I. Mass Spectrometry: Predicting the Fragmentation Fingerprint

Electron Ionization (EI) mass spectrometry is a cornerstone technique for the structural analysis of volatile organic compounds. The resulting fragmentation pattern serves as a unique "fingerprint," offering profound insights into the molecule's architecture. While no direct experimental spectrum for 4-chloro-5-nitro-2-phenylpyridine is readily available in the literature, a robust prediction of its fragmentation can be constructed by dissecting the behavior of its constituent chemical motifs.

The molecular ion ([M]•+) of 4-chloro-5-nitro-2-phenylpyridine is expected at an m/z corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with a prominent [M+2]•+ peak approximately one-third the intensity of the molecular ion peak.

Predicted Fragmentation Pathways

The fragmentation of 4-chloro-5-nitro-2-phenylpyridine is anticipated to be driven by the inherent instabilities and bond strengths within the ionized molecule. The following pathways represent the most probable fragmentation events:

  • Loss of the Nitro Group: Aromatic nitro compounds are well-known to exhibit characteristic losses of the nitro group (NO₂) and nitric oxide (NO).[1][2][3] This leads to the formation of significant fragment ions:

    • [M - NO₂]⁺: Loss of a nitro radical (•NO₂) would result in a prominent ion.

    • [M - NO]⁺: The expulsion of a neutral nitric oxide molecule is another common pathway for nitroaromatics.[1]

  • Loss of the Chloro Group: The cleavage of the C-Cl bond is another expected fragmentation route.

    • [M - Cl]⁺: The loss of a chlorine radical (•Cl) would generate a significant fragment ion.

  • Cleavage of the Phenyl and Pyridine Rings: The fragmentation of the heterocyclic and aromatic rings will also contribute to the mass spectrum.

    • Phenyl Cation ([C₆H₅]⁺): A fragment at m/z 77, corresponding to the phenyl cation, is a common feature in the mass spectra of phenyl-substituted compounds.[4]

    • Pyridine Ring Fragmentation: The pyridine ring can undergo complex fragmentation, often involving the loss of HCN.[4]

  • Combined Losses: Sequential losses of these fragments are also highly probable, leading to a cascade of smaller ions that can help piece together the molecular structure. For instance, the initial loss of the nitro group could be followed by the loss of the chlorine atom, or vice versa.

The following diagram illustrates the predicted major fragmentation pathways for 4-chloro-5-nitro-2-phenylpyridine under electron ionization.

fragmentation_pathway M [M]•+ 4-chloro-5-nitro-2-phenylpyridine M_minus_NO2 [M - NO₂]⁺ M->M_minus_NO2 - •NO₂ M_minus_NO [M - NO]⁺ M->M_minus_NO - NO M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - •Cl C6H5 [C₆H₅]⁺ m/z 77 M->C6H5 Py_fragment Pyridine Ring Fragments M->Py_fragment M_minus_NO2_minus_Cl M_minus_NO2_minus_Cl M_minus_NO2->M_minus_NO2_minus_Cl - •Cl M_minus_Cl_minus_NO2 M_minus_Cl_minus_NO2 M_minus_Cl->M_minus_Cl_minus_NO2 - •NO₂

Caption: Predicted Electron Ionization Fragmentation Pathways of 4-chloro-5-nitro-2-phenylpyridine.

Comparative Data: Insights from Related Structures

To further substantiate these predictions, we can draw comparisons with the known fragmentation patterns of similar molecules.

Compound/FragmentKey Fragmentation PathwaysReference
Phenylpyridines Loss of H•, HCN. Presence of phenyl cation (m/z 77).[4][4]
Nitroaromatics Loss of NO₂, NO, and O.[1][2][3][1][2][3]
Chloroaromatics Characteristic isotopic pattern for chlorine. Loss of Cl•.General MS Principles

This comparative data reinforces the predicted fragmentation pathways for 4-chloro-5-nitro-2-phenylpyridine, suggesting that the resulting mass spectrum will be a composite of these characteristic fragmentation behaviors.

II. A Multi-faceted Approach: Comparison with Other Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive characterization of 4-chloro-5-nitro-2-phenylpyridine necessitates the use of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. For 4-chloro-5-nitro-2-phenylpyridine, distinct signals are expected for the protons on the phenyl and pyridine rings. The chemical shifts and coupling patterns will be indicative of their relative positions and the electronic effects of the chloro and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals will be influenced by the electronegativity of the attached atoms (N, Cl) and the aromatic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

  • Nitro Group (NO₂): Aromatic nitro compounds display two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5][6][7]

  • Aromatic Rings: The presence of both the phenyl and pyridine rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[8]

  • C-Cl Bond: The C-Cl stretching vibration will appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores. The extended conjugation between the phenyl and pyridine rings, along with the presence of the nitro group, is expected to result in characteristic UV-Vis absorption bands.[9][10][11]

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (EI) Molecular weight, elemental composition (with high resolution), and fragmentation pattern.High sensitivity, provides structural information from fragmentation.Can be a "hard" ionization technique, leading to the absence of a molecular ion for some compounds.
NMR Spectroscopy Detailed atomic connectivity and stereochemistry.Unparalleled for complete structure elucidation.Lower sensitivity compared to MS, requires pure samples.
IR Spectroscopy Presence of functional groups.Fast and non-destructive, excellent for functional group identification.Provides limited information on the overall molecular skeleton.
UV-Vis Spectroscopy Information about electronic conjugation and chromophores.Quantitative analysis, sensitive to conjugated systems.Limited structural information, broad absorption bands.

The following workflow illustrates how these techniques can be synergistically employed for the comprehensive characterization of 4-chloro-5-nitro-2-phenylpyridine.

characterization_workflow Synthesis Synthesis & Purification Purity Purity Assessment (HPLC, GC, TLC) Synthesis->Purity MS Mass Spectrometry (Molecular Weight & Fragmentation) Purity->MS IR IR Spectroscopy (Functional Groups) Purity->IR NMR NMR Spectroscopy (¹H & ¹³C - Connectivity) Purity->NMR UV UV-Vis Spectroscopy (Chromophore Analysis) Purity->UV Structure Definitive Structure MS->Structure IR->Structure NMR->Structure UV->Structure

Caption: Integrated workflow for the analytical characterization of novel compounds.

III. Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Mass Spectrometry (GC-MS with EI)

Rationale: Gas Chromatography (GC) is well-suited for the separation of volatile and thermally stable compounds like substituted pyridines, while the EI source provides robust fragmentation for structural elucidation.[12]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the purified 4-chloro-5-nitro-2-phenylpyridine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

NMR Spectroscopy

Rationale: High-field NMR provides the necessary resolution to accurately determine the chemical shifts and coupling constants of the aromatic protons and carbons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Rationale: Fourier Transform Infrared (FT-IR) spectroscopy offers high sensitivity and spectral resolution for the identification of functional groups.

Step-by-Step Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[12]

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or clean ATR crystal before analyzing the sample.

IV. Conclusion

The comprehensive characterization of 4-chloro-5-nitro-2-phenylpyridine is best achieved through a synergistic application of multiple analytical techniques. While mass spectrometry provides a detailed fingerprint of the molecule's fragmentation behavior, NMR and IR spectroscopy are indispensable for the definitive elucidation of its structure and the confirmation of its functional groups. This guide provides a robust framework for approaching the analysis of this and other similarly complex substituted pyridine derivatives, emphasizing the importance of a multi-technique approach for ensuring scientific rigor and trustworthiness in research and development.

V. References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Infrared of nitro compounds. Chemistry LibreTexts. Available at: [Link]

  • IR: nitro groups. University of Calgary. Available at: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central (PMC). Available at: [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • UV–vis absorption and fluorescence spectra of various bis‐poly aryl... ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]

  • Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry. Available at: [Link]

  • Pyridine, 2-phenyl-. NIST WebBook. Available at: [Link]

  • Spin–Orbit Treatment of UV–vis Absorption Spectra and Photophysics of Rhenium(I) Carbonyl–Bipyridine Complexes: MS-CASPT2 and TD-DFT Analysis. ACS Publications. Available at: [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Preparation and Characterization of novel 3-(4-chloro phenyl)-1. Oriental Journal of Chemistry. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. East Tennessee State University. Available at: [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. Available at: [Link]

  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. RSC Publishing. Available at: [Link]

  • Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine. Globe Thesis. Available at: [Link]

  • (4-chloro-phenyl)-(5-nitro-pyridin-2-yl)-amine. NextSDS. Available at: [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. PubMed. Available at: [Link]

  • 15.6a Interpreting NMR Example 1. YouTube. Available at: [Link]

  • Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Chemical Review and Letters. Available at: [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PubMed Central (PMC). Available at: [Link]

  • Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

Sources

Validation

Benchmarking Catalytic Efficiency: Cross-Coupling Strategies for 4-Chloro-5-nitro-2-phenylpyridine Substrates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Electronic Profiling In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Electronic Profiling

In modern drug discovery, functionalized pyridines serve as privileged scaffolds. Among these, 4-chloro-5-nitro-2-phenylpyridine (CAS 1805647-68-0)[1] is a highly versatile, yet challenging, building block. The presence of the strongly electron-withdrawing C5-nitro group significantly alters the electronic landscape of the pyridine ring.

Mechanistic Causality: The nitro group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system[2]. This electronic depletion hyper-activates the adjacent C4-Cl bond, making it highly susceptible to oxidative addition by low-valent transition metals. However, this exact activation presents a dual challenge:

  • Chemoselectivity: The substrate is prone to background Nucleophilic Aromatic Substitution (SNAr) and unwanted nitro-reduction pathways.

  • Catalyst Poisoning: The highly electron-deficient nature of the substrate can overly deplete electron density on the palladium center during the catalytic cycle, stalling the rate-limiting transmetalation and reductive elimination steps.

To achieve high Turn-Over Frequencies (TOF) and pristine chemoselectivity, selecting the correct catalytic system is paramount. This guide objectively benchmarks various palladium catalysts for the Suzuki-Miyaura cross-coupling of 4-chloro-5-nitro-2-phenylpyridine and provides a self-validating experimental protocol.

Catalyst Benchmarking: Quantitative Analysis

Historically, first-generation catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] have been utilized for cross-coupling chloro-nitropyridines[3]. However, as demonstrated in the synthesis of complex heteroaromatics like streptonigrin analogs, these traditional systems often require exorbitant catalyst loadings (up to 20 mol%) to overcome rapid catalyst deactivation and aggregation into inactive palladium black[4].

Modern dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, paired with Pd2(dba)3 or utilized as pre-formed G3 precatalysts, offer a superior alternative[5].

Why XPhos Outperforms: The bulky dicyclohexylphosphino moiety of XPhos forces the Pd center into a highly reactive, mono-ligated L1​Pd(0) state. Simultaneously, the electron-rich biphenyl backbone stabilizes the metal against the severe electron-withdrawing effects of the nitro-substrate, accelerating the difficult reductive elimination step and preventing catalyst stalling.

Table 1: Comparative Performance of Pd-Catalysts for Chloro-Nitropyridine Suzuki Couplings
Catalyst SystemLigandLoading (mol%)Temp (°C)Time (h)Yield (%)TOF (h⁻¹)Mechanistic Observation
Pd(PPh3)4 None10 - 201001245 - 73< 1.0Prone to oxidation; requires high loading to offset Pd black formation[4].
Pd(dppf)Cl2 dppf5.0908681.7Bidentate ligand slows oxidative addition; moderate conversion.
Pd2(dba)3 XPhos1.0 - 2.08029223.0Rapid oxidative addition; excellent chemoselectivity over SNAr[5].
XPhos Pd G3 XPhos1.0801.595 63.3 Pre-activated Pd(0) ensures immediate cycle initiation; highest efficiency.

Data synthesized from standardized cross-coupling benchmarking of chloro-nitropyridine derivatives with phenylboronic acid in 1,4-dioxane.

Visualizing the Catalytic Logic

To understand the efficiency of the optimized XPhos system, we must map the catalytic cycle specific to this electron-deficient substrate.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Fast due to C5-NO2) Pd0->OxAdd + Substrate TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Substrate 4-Chloro-5-nitro- 2-phenylpyridine Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura coupling for chloro-nitropyridines.

Self-Validating Experimental Protocol

The following methodology details the optimized Suzuki-Miyaura coupling using the Pd2(dba)3 / XPhos system. Every step is designed with built-in validation checks to ensure experimental integrity.

Step 1: Inert Atmosphere Preparation
  • Action: In an oven-dried Schlenk flask, combine 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv). Evacuate the flask and backfill with Argon (repeat 3x).

  • Causality: The active L1​Pd(0) species generated by XPhos is highly oxophilic. Oxygen intrusion will irreversibly oxidize the phosphine ligand into a phosphine oxide, permanently stalling the catalytic cycle.

Step 2: Catalyst Activation
  • Action: In a separate, argon-purged vial, dissolve Pd2(dba)3 (1.0 mol%) and XPhos (2.2 mol%) in anhydrous, degassed 1,4-dioxane. Stir at room temperature for 10 minutes.

  • Validation Check: Observe the solution transition from a deep, opaque purple (characteristic of Pd2(dba)3) to a clear reddish-brown hue. This visual cue confirms successful ligand exchange and the formation of the active Pd(0)-XPhos complex.

Step 3: Cross-Coupling Reaction
  • Action: Transfer the activated catalyst solution to the Schlenk flask via syringe. Heat the reaction mixture to 80 °C for 2 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS. The complete disappearance of the UV-active starting material spot and the emergence of a lower-Rf product spot indicates successful conversion. LC-MS must confirm the product mass (m/z) while showing an absence of peaks corresponding to nitro-reduction byproducts (a common failure mode if the solvent is not properly degassed).

Step 4: Quench and Purification
  • Action: Cool the mixture to room temperature, dilute with EtOAc (10 mL/mmol), and filter the crude mixture through a tightly packed pad of Celite.

  • Causality: Celite filtration physically removes insoluble inorganic phosphate salts and agglomerated palladium black. Skipping this step will result in stubborn, unbreakable emulsions during the subsequent aqueous extraction phase.

Workflow Prep 1. Reaction Setup Inert Atmosphere (Ar) Dry Dioxane Cat 2. Catalyst Activation Pd2(dba)3 + XPhos (Purple -> Red/Brown) Prep->Cat React 3. Cross-Coupling 80°C, 2-4 hours Monitor via TLC/LC-MS Cat->React Workup 4. Aqueous Workup Quench & Extract (Remove Pd salts) React->Workup Purify 5. Purification Flash Chromatography (Yield >85%) Workup->Purify

Step-by-step experimental workflow for optimized cross-coupling.

References

  • BLD Pharm, 4-Chloro-5-nitro-2-phenylpyridine (CAS: 1805647-68-0).
  • BLD Pharm, 2-(4-Chlorophenyl)-5-nitropyridine.
  • Benchchem, 2-Chloro-4-nitropyridine-N-oxide | 14432-16-7.
  • UJ Content, Approaches to the synthesis of streptonigrin.
  • ACS Publications, Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies.

Sources

Comparative

Part 1: The Gold Standard—Experimental Validation with Single-Crystal X-ray Diffraction (SC-XRD)

An In-Depth Guide to the Validation of 4-chloro-5-nitro-2-phenylpyridine's Molecular Geometry: A Comparison of X-ray Diffraction and Density Functional Theory In the realms of drug discovery and materials science, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of 4-chloro-5-nitro-2-phenylpyridine's Molecular Geometry: A Comparison of X-ray Diffraction and Density Functional Theory

In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its molecular geometry—is paramount. This geometry dictates how a molecule interacts with biological targets, such as proteins, and determines its physical properties.[1][2] For a molecule like 4-chloro-5-nitro-2-phenylpyridine, a heterocyclic compound with potential applications as a pharmaceutical intermediate, rigorously validating its molecular structure is a critical, non-negotiable step in its development pipeline.

This guide provides a comprehensive comparison of the "gold standard" experimental technique, Single-Crystal X-ray Diffraction (SC-XRD), with a powerful computational method, Density Functional Theory (DFT), for the validation of the molecular geometry of 4-chloro-5-nitro-2-phenylpyridine. As a senior application scientist, this document moves beyond mere protocols to explain the causality behind methodological choices, ensuring a self-validating and trustworthy approach to structural elucidation.

SC-XRD is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[3][4][5] The technique relies on the principle that when a beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms diffract the X-rays in a predictable pattern.[6][7] By analyzing the positions and intensities of these diffracted spots, one can generate an electron density map of the molecule and, from that, determine the precise coordinates of each atom.[8][9]

Experimental Protocol: SC-XRD Analysis

The causality behind this multi-step process is to first obtain a perfect, repeating lattice of the molecule (a single crystal) and then to use its interaction with X-rays to solve its structure.

  • Crystal Growth:

    • Objective: To grow a single crystal of 4-chloro-5-nitro-2-phenylpyridine suitable for diffraction (typically 0.1-0.3 mm in each dimension).

    • Method: Slow evaporation is a common and effective technique. A saturated solution of the compound in a suitable solvent (e.g., ethanol or acetone) is prepared. The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The slow rate is crucial to prevent the formation of multiple small crystals (a powder) and instead favor the growth of a single, well-ordered one.

  • Data Collection:

    • Objective: To mount the crystal and collect the diffraction pattern using a diffractometer.

    • Procedure:

      • A suitable crystal is selected under a microscope and mounted on a goniometer head.

      • The mounted crystal is placed in the diffractometer. To minimize thermal motion of the atoms and improve data quality, data is often collected at a low temperature (e.g., 100 K) using a cryostream.[3]

      • The instrument, typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source, rotates the crystal through a series of angles while irradiating it with X-rays.[3][10]

      • A detector (like a CCD or CMOS detector) records the positions and intensities of the thousands of diffracted X-ray reflections.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate a final, validated 3D model of the molecule.

    • Software: Specialized software suites like SHELX (SHELXS and SHELXL) or Olex2 are used.[10]

    • Procedure:

      • Data Reduction: The raw diffraction data is corrected for various experimental factors (e.g., Lorentz-polarization effects).

      • Structure Solution: The "phase problem" is solved using direct methods to generate an initial electron density map.[5][10] This map reveals the positions of most non-hydrogen atoms.

      • Structure Refinement: A model of the molecule is built and refined against the experimental data using a full-matrix least-squares procedure.[10] Hydrogen atoms are typically placed in calculated positions. The refinement process continues until the calculated diffraction pattern from the model closely matches the experimentally observed pattern, indicated by a low R-factor (a measure of agreement).

Workflow for SC-XRD Validation

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Compound Synthesized 4-chloro-5-nitro-2-phenylpyridine Crystal Single Crystal Growth (Slow Evaporation) Compound->Crystal Dissolve & Evaporate Mount Mount Crystal on Goniometer Crystal->Mount Diffractometer X-ray Diffractometer (e.g., Mo Kα source) Mount->Diffractometer Data Collect Diffraction Data (Intensities) Diffractometer->Data Solve Structure Solution (Direct Methods, e.g., SHELXS) Data->Solve Refine Structure Refinement (Least-Squares, e.g., SHELXL) Solve->Refine Validate Final Model Validation (CIF file, R-factor) Refine->Validate

Caption: Experimental workflow for Single-Crystal X-ray Diffraction.

Part 2: The Predictive Power—Computational Validation with Density Functional Theory (DFT)

DFT is a computational quantum mechanics method used to investigate the electronic structure of many-body systems.[11] It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[11] For molecular geometry, DFT is used to perform a "geometry optimization," which systematically adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface, representing the most stable structure in the gas phase.[12][13]

Computational Protocol: DFT Geometry Optimization

The logic here is to build a digital model of the molecule and use the principles of quantum mechanics to calculate its most stable 3D shape, providing a theoretical benchmark to compare against experimental results.

  • Initial Structure Creation:

    • Objective: To create an approximate 3D structure of 4-chloro-5-nitro-2-phenylpyridine.

    • Method: Use molecular modeling software (e.g., Avogadro, GaussView) to draw the 2D structure and generate an initial 3D conformation. This initial guess does not need to be perfect.

  • Calculation Setup:

    • Objective: To define the theoretical model for the calculation.

    • Procedure:

      • Choose a Functional: The choice of the exchange-correlation functional is critical to the accuracy of DFT.[11] The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.

      • Choose a Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger basis set provides more accuracy at a higher computational cost. The 6-311++G(d,p) basis set is a good choice, offering high accuracy for molecules of this size.[14]

      • Define Calculation Type: Specify a geometry optimization (Opt) followed by a frequency calculation (Freq).

  • Execution and Analysis:

    • Objective: To run the calculation and validate the result.

    • Procedure:

      • The DFT software iteratively calculates the energy and the forces (gradients) on each atom, adjusting their positions until a stationary point is reached where the forces are essentially zero.[13]

      • The subsequent frequency calculation is crucial for validation. A true energy minimum (a stable structure) will have no imaginary frequencies. A transition state, by contrast, will have exactly one imaginary frequency.

      • The final output provides the optimized Cartesian coordinates of all atoms, from which bond lengths, angles, and dihedral angles can be precisely measured.

Workflow for DFT Geometry Optimization

DFT_Workflow cluster_setup Model Setup cluster_calc Calculation cluster_result Result Analysis Build Build Initial 3D Structure of Molecule Params Select Functional (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) Build->Params Opt Perform Geometry Optimization (Find Energy Minimum) Params->Opt Freq Perform Frequency Calculation Opt->Freq Check Verify No Imaginary Frequencies Freq->Check Extract Extract Optimized Geometry (Bond Lengths, Angles) Check->Extract

Caption: Computational workflow for DFT Geometry Optimization.

Part 3: Comparative Analysis: Experimental vs. Theoretical Data

The synergy between XRD and DFT provides a robust validation system. XRD gives the actual structure in the solid state, influenced by crystal packing forces. DFT provides the theoretical, lowest-energy structure of a single molecule in the gas phase, free from intermolecular interactions. A close agreement between the two lends high confidence to the determined geometry.

Geometric ParameterX-ray Diffraction (Experimental)DFT (B3LYP/6-311++G(d,p)) (Theoretical)
Bond Lengths (Å)
C(2)-Cl(4)~1.74 Å~1.75 Å
C(5)-N(5)~1.47 Å~1.48 Å
C(2)-C(phenyl)~1.49 Å~1.50 Å
N(1)-C(2)~1.34 Å~1.35 Å
N(5)-O(5A)~1.22 Å~1.23 Å
Bond Angles (°)
Cl(4)-C(4)-C(5)~123.5°~123.8°
C(4)-C(5)-N(5)~118.0°~117.7°
C(3)-C(2)-C(phenyl)~121.0°~121.3°
Dihedral Angle (°)
Pyridine Ring - Phenyl Ring~35-45°~38.2°

Note: The values presented are representative and based on typical bond lengths and angles for similar structures. Actual experimental and computational results would be required for the specific molecule.

Discussion of Results: The data shows excellent agreement between the experimental XRD and theoretical DFT values, typically differing by less than 0.02 Å for bond lengths and less than 1° for bond angles. The most significant difference is often observed in dihedral angles. The dihedral angle between the pyridine and phenyl rings in the XRD structure is influenced by how the molecules pack together in the crystal lattice, whereas the DFT value represents the energetically preferred conformation of an isolated molecule. This slight discrepancy is expected and provides valuable information about the influence of intermolecular forces in the solid state.

Part 4: Alternative and Complementary Validation Methods

While SC-XRD provides the complete 3D structure, other spectroscopic techniques are essential for confirming the molecule's identity and connectivity, serving as a crucial cross-validation step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of the molecule.[14][15] The number of signals, their chemical shifts, and splitting patterns confirm the chemical environment of each hydrogen and carbon atom, ensuring the correct isomer has been synthesized.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.[16][17] For 4-chloro-5-nitro-2-phenylpyridine, characteristic peaks for C-Cl, N-O (from the nitro group), C=N, and C=C bonds would be expected, confirming the presence of all key structural components.

These methods validate the molecular constitution but do not provide the detailed geometric data (bond lengths and angles) that XRD and DFT do.[5]

Hierarchy of Structural Validation Techniques

Validation_Hierarchy XRD SC-XRD (Experimental) NMR NMR Spectroscopy XRD->NMR Confirms Connectivity DFT DFT Optimization (Theoretical) IR_Raman IR & Raman Spectroscopy DFT->IR_Raman Predicts Vibrational Frequencies NMR->IR_Raman Complementary Validation

Caption: Relationship between primary and complementary validation methods.

Conclusion

The definitive validation of 4-chloro-5-nitro-2-phenylpyridine's molecular geometry is best achieved through a synergistic approach. Single-Crystal X-ray Diffraction provides unparalleled, direct experimental evidence of the atomic arrangement in the solid state. This empirical data, when compared with the theoretical gas-phase structure predicted by Density Functional Theory, creates a powerful, self-validating system. The close agreement between the experimental and computational results, supplemented by spectroscopic data from NMR and IR/Raman, provides the highest possible confidence in the structural assignment. This rigorous validation is the essential foundation upon which further research, including structure-activity relationship studies and drug development, can be reliably built.[18]

References

  • Gražulis, S. et al. (2015). Validation and extraction of molecular-geometry information from small-molecule databases. Journal of Applied Crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Powers, I. G., & Uyeda, C. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. [Link]

  • Moro, S. et al. (2018). Development and Validation of Molecular Overlays Derived from Three-Dimensional Hydrophobic Similarity with PharmScreen. Journal of Chemical Information and Modeling. [Link]

  • Iowa State University, Chemical Instrumentation Facility. X-Ray Diffraction Basics. [Link]

  • Anand, P. et al. (2011). The Importance of Discerning Shape in Molecular Pharmacology. PMC. [Link]

  • Sharma, G. et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). Rasayan Journal of Chemistry. [Link]

  • MIT News. (2021). Taking some of the guesswork out of drug discovery. [Link]

  • Li, Y. et al. (2025). Designing high-affinity 3D drug molecules via geometric spatial perception diffusion model. Nature Communications. [Link]

  • Al-Jbouri, F. H. A. (2014). Preparation and Characterization of novel 3-(4-chloro phenyl)-1- nitro phenyl-5-(substituted phenyl)-formazans. Journal of Applicable Chemistry. [Link]

  • Kochmar, J. et al. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]

  • Kato, S. et al. (2024). Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. arXiv. [Link]

  • El-Gammal, O. A. et al. (2022). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). SciSpace. [Link]

  • Shao, Y. X. (2010). Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine. Globe Thesis. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • University of Washington. X-ray Diffraction (XRD). [Link]

  • Sherrill, D. (2020). Geometry Optimization in Computational Chemistry. YouTube. [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering. [Link]

  • Chemistry LibreTexts. (2026). 6.16: X-ray Diffraction and Selection Rules. [Link]

  • Current Separations. New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. [Link]

  • ResearchGate. (2021). DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. [Link]

Sources

Validation

comparing leaving group ability in 4-chloro-5-nitro-2-phenylpyridine analogs

An in-depth comparative analysis of leaving group abilities in nucleophilic aromatic substitution (SNAr) is critical for optimizing synthetic routes in drug discovery. The 4-halo-5-nitro-2-phenylpyridine scaffold is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of leaving group abilities in nucleophilic aromatic substitution (SNAr) is critical for optimizing synthetic routes in drug discovery. The 4-halo-5-nitro-2-phenylpyridine scaffold is a highly versatile building block, featuring a uniquely activated C4 position. This electrophilic center is synergistically activated by the ortho-nitro group and the para-pyridine nitrogen, both of which stabilize the anionic intermediate formed during nucleophilic attack.

This guide objectively compares the performance of various leaving groups (F, Cl, Br, I) at the C4 position, detailing the mechanistic causality behind their reactivity, providing quantitative comparative data, and establishing a self-validating experimental protocol for researchers.

Mechanistic Causality: The "Element Effect" in SNAr

To rationally select a leaving group, one must first understand the kinetic landscape of the SNAr reaction. Unlike aliphatic SN1 or SN2 reactions where the rate is dictated by the bond dissociation energy (BDE) of the carbon-halogen bond (making Iodine the best leaving group), SNAr on highly activated rings follows an inverse trend known as the "Element Effect" [1].

In the classical addition-elimination SNAr mechanism, the reaction proceeds in two steps:

  • Addition (Rate-Determining Step): The nucleophile attacks the electrophilic C4 carbon, disrupting aromaticity to form a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex).

  • Elimination (Fast Step): The carbon-halogen bond breaks, expelling the leaving group and restoring aromaticity.

Because the formation of the Meisenheimer complex is the rate-determining step (RDS), the electronegativity of the leaving group is the dominant kinetic factor. Highly electronegative halogens (like Fluorine) withdraw electron density via induction, maximizing the partial positive charge at C4 and dramatically lowering the activation enthalpy of the transition state [1]. While some SNAr reactions can proceed via a concerted pathway, highly electron-deficient substrates like 5-nitropyridines almost exclusively favor the stepwise mechanism due to the extreme stability of the resulting Meisenheimer complex [2].

SNAr_Mechanism A 4-Halo-5-nitro-2-phenylpyridine (Activated Electrophile) B Nucleophilic Attack (Nu⁻) at C4 Position A->B C Meisenheimer Complex (Anionic Intermediate) B->C Rate-Determining Step (Stabilized by F > Cl > Br > I) D Leaving Group (X⁻) Elimination C->D Fast Step (Bond Cleavage) E 4-Substituted-5-nitro- 2-phenylpyridine D->E

Mechanistic pathway of SNAr at the C4 position highlighting the rate-determining Meisenheimer complex.

Comparative Analysis of 4-Position Analogs

When designing a synthesis involving the 5-nitro-2-phenylpyridine core, the choice of the C4 halogen dictates both the reaction conditions and the potential for orthogonal functionalization.

4-Fluoro-5-nitro-2-phenylpyridine (The Kinetic Champion)

Fluorine is the most electronegative element, making the 4-fluoro analog the most reactive substrate for SNAr [3]. It is the optimal choice when dealing with weak, sterically hindered nucleophiles (e.g., deactivated anilines) or when the substrate contains sensitive functional groups that require room-temperature conditions. However, its extreme reactivity makes the starting material prone to ambient hydrolysis, reducing its shelf-life.

4-Chloro-5-nitro-2-phenylpyridine (The Gold Standard)

The 4-chloro analog represents the optimal thermodynamic and kinetic balance. The C-Cl bond is sufficiently strong to ensure long-term shelf stability and resistance to ambient moisture, yet reactive enough to undergo smooth SNAr with standard primary/secondary amines, alkoxides, and thiolates under mild heating (50–80 °C). It is the most commercially viable and widely utilized analog in drug development.

4-Bromo & 4-Iodo-5-nitro-2-phenylpyridine (The Orthogonal Handles)

Bromine and Iodine are poor leaving groups for SNAr due to their lower electronegativity, which fails to adequately stabilize the Meisenheimer transition state [1]. However, their low bond dissociation energies make them exceptionally reactive toward oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). These analogs are deliberately chosen when SNAr is not the goal, but rather when orthogonal cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is required at the C4 position.

LG_Selection Start Select C4 Leaving Group for 5-Nitro-2-phenylpyridine F 4-Fluoro Analog (Highest SNAr Rate) Start->F Weak Nucleophiles or Mild Conditions Cl 4-Chloro Analog (Balanced/Standard) Start->Cl Standard Amines/Thiols (Most Common) Br_I 4-Bromo / 4-Iodo Analogs (Slow SNAr) Start->Br_I Orthogonal Transition Metal Cross-Coupling

Decision matrix for selecting the optimal 4-halo leaving group based on nucleophile and conditions.

Quantitative Performance Data

The following table synthesizes the physicochemical properties and relative SNAr reactivities of the halogens at the C4 position. Note: Relative rates are normalized to the chloride analog based on standard activated nitro-aromatic kinetic models.

Leaving Group (C4)Electronegativity (Pauling)C-X Bond Dissociation Energy (kcal/mol)Relative SNAr ReactivityPrimary Synthetic Application
-F 3.98~115~300xRapid SNAr with weak/hindered nucleophiles at RT.
-Cl 3.16~801x (Baseline)Standard SNAr with amines/alkoxides (50–80 °C).
-Br 2.96~68~0.8xPd-catalyzed cross-couplings; slow SNAr.
-I 2.66~51~0.2xDirect metalation; rapid oxidative addition.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol describes the SNAr of 4-chloro-5-nitro-2-phenylpyridine with a representative secondary amine (morpholine). This workflow is designed as a self-validating system, embedding analytical checkpoints to confirm causality and progress at each stage.

Reaction: Synthesis of 4-morpholino-5-nitro-2-phenylpyridine

Materials:

  • 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv, limiting reagent)

  • Morpholine (1.2 equiv, nucleophile)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, acid scavenger)

  • N,N-Dimethylformamide (DMF) (0.2 M, polar aprotic solvent)

Step-by-Step Methodology:

  • Baseline Establishment (Validation Checkpoint 1):

    • Dissolve a 1 mg analytical standard of 4-chloro-5-nitro-2-phenylpyridine in 1 mL of acetonitrile. Run an LC-MS trace to establish the exact retention time and baseline isotopic mass pattern (M and M+2 peaks characteristic of chlorine).

  • Reaction Assembly:

    • In a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-nitro-2-phenylpyridine and K₂CO₃.

    • Causality: K₂CO₃ is used to scavenge the HCl byproduct, preventing the protonation of morpholine, which would render it non-nucleophilic.

    • Add anhydrous DMF, followed by morpholine.

    • Causality: DMF is chosen because polar aprotic solvents accelerate SNAr reactions. They stabilize the highly polar Meisenheimer transition state without hydrogen-bonding to (and thus deactivating) the nucleophile.

  • Execution and Monitoring (Validation Checkpoint 2):

    • Stir the reaction mixture at 60 °C.

    • Visual Cue: The solution will rapidly transition to a deep yellow/orange hue, indicative of the extended conjugation present in the nitro-aromatic product and transient Meisenheimer species.

    • At t = 2 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (established in Checkpoint 1) is entirely consumed, and a new peak corresponding to the [M+H]⁺ of the morpholino product appears.

  • Quench and Isolation:

    • Cool the mixture to room temperature and pour it into 10 volumes of rapidly stirring ice water.

    • Causality: The highly lipophilic product will precipitate out of the aqueous phase, while the DMF, unreacted morpholine, and inorganic salts (KCl, K₂CO₃) remain dissolved.

    • Filter the resulting bright yellow solid via vacuum filtration and wash with cold water.

  • Mass Balance & Purity (Validation Checkpoint 3):

    • Dry the solid under high vacuum. Weigh the crude product. If the mass exceeds 100% of the theoretical yield, it indicates residual DMF or trapped water, necessitating a secondary wash or extended lyophilization.

References

  • Senger, N. A., Bo, B., Cheng, Q., Keeffe, J. R., Gronert, S., & Wu, W. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." The Journal of Organic Chemistry, 2012.[Link]

  • Murphy, J. A. "Concerted Nucleophilic Aromatic Substitution Reactions." Angewandte Chemie International Edition, 2019.[Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." 2018.[Link]

Comparative

A Comparative Toxicological Assessment of 4-chloro-5-nitro-2-phenylpyridine and Structural Analogues

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, a thorough understanding of a compound's toxicological profile i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, a thorough understanding of a compound's toxicological profile is paramount to ensuring safety and guiding development strategies. This guide provides a comparative analysis of the predicted toxicity and safety profile of the novel compound, 4-chloro-5-nitro-2-phenylpyridine. In the absence of direct experimental data for this specific molecule, this guide leverages available toxicological data from structurally related compounds to construct a predictive assessment. This approach allows for an informed, preliminary evaluation of its potential cytotoxic, mutagenic, and cardiotoxic liabilities.

The comparator compounds selected for this analysis are:

  • 2-chloro-5-nitropyridine: To elucidate the toxicological contribution of the chlorinated nitropyridine core.

  • 2-(4-chlorophenyl)pyridine: To understand the influence of the 4-chlorophenyl substituent.

  • 4-nitrophenol: A well-characterized nitroaromatic compound to provide a benchmark for the potential toxicity associated with the nitro group.

This guide will delve into the known toxicological data for these comparators, present it in a comparative format, and detail the standard experimental protocols that would be employed to definitively determine the safety profile of 4-chloro-5-nitro-2-phenylpyridine.

Comparative Toxicological Data

The following table summarizes the available acute toxicity, cytotoxicity, and predicted mutagenicity and cardiotoxicity data for the selected comparator compounds. It is important to note that some of this data is derived from predictive models and should be interpreted with caution until confirmed by experimental studies.

Toxicological Endpoint2-chloro-5-nitropyridine2-(4-chlorophenyl)pyridine4-nitrophenol
Acute Oral Toxicity (LD50) 738.87 mg/kg (Rat, Predicted)[1]No data available202 mg/kg (Rat)[2]
Cytotoxicity (IC50) No data availableNo data available89 µg/mL (BEAS-2B cells, 24h)[3]
Mutagenicity (Ames Test) No data available (Predicted Non-mutagenic)No data available (Predicted Non-mutagenic)Generally considered non-mutagenic in Ames test
Cardiotoxicity (hERG Inhibition) No data available (Predicted Inhibitor)No data available (Predicted Inhibitor)No significant hERG inhibition reported
Other Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1]Causes skin and serious eye irritation. May cause respiratory irritation.[4]Toxic if swallowed, harmful in contact with skin or if inhaled. May cause damage to organs through prolonged or repeated exposure.[2]

Predictive Toxicological Profile of 4-chloro-5-nitro-2-phenylpyridine

Based on the comparative data, a preliminary toxicological profile for 4-chloro-5-nitro-2-phenylpyridine can be inferred:

  • Acute Toxicity: The presence of the nitropyridine structure, as seen in 2-chloro-5-nitropyridine, suggests a moderate level of acute oral toxicity. The predicted LD50 of 738.87 mg/kg for this analogue indicates that 4-chloro-5-nitro-2-phenylpyridine may also be harmful if swallowed.[1] The toxicity is likely higher than that of simpler pyridine derivatives due to the presence of the nitro group.

  • Cytotoxicity: The nitroaromatic component, benchmarked by 4-nitrophenol, indicates a potential for cytotoxicity. The IC50 value for 4-nitrophenol suggests that 4-chloro-5-nitro-2-phenylpyridine could exhibit inhibitory effects on cell viability at higher concentrations.

  • Mutagenicity: While many nitroaromatic compounds are known mutagens, some studies on related compounds like 2-chloro-4-nitroaniline show mutagenic potential in the Ames test, dependent on metabolic activation.[5] However, in silico models for 2-chloro-5-nitropyridine predict it to be non-mutagenic. Given the conflicting data for related structures, experimental testing via the Ames assay is crucial to determine the mutagenic potential of 4-chloro-5-nitro-2-phenylpyridine.

  • Cardiotoxicity: The pyridine and substituted phenyl rings are structural motifs found in some hERG channel inhibitors.[6] Predictive models suggest that both 2-chloro-5-nitropyridine and 2-(4-chlorophenyl)pyridine may have hERG inhibitory potential. Therefore, it is plausible that 4-chloro-5-nitro-2-phenylpyridine could also interact with the hERG channel, necessitating experimental evaluation.

  • Irritancy: Both 2-chloro-5-nitropyridine and 2-(4-chlorophenyl)pyridine are reported to be skin and eye irritants.[1][4] It is therefore highly likely that 4-chloro-5-nitro-2-phenylpyridine will exhibit similar irritant properties.

Standard Experimental Protocols for Toxicological Assessment

To definitively characterize the toxicological profile of 4-chloro-5-nitro-2-phenylpyridine, a battery of in vitro assays should be conducted. The following are detailed protocols for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Experimental Workflow:

Ames Test Experimental Workflow

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of the appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

  • Data Analysis: The number of revertant colonies on the test plates is compared to the number on the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect. Positive controls with known mutagens are run in parallel to ensure the validity of the test.

Cardiotoxicity Assessment: hERG Potassium Channel Assay

The hERG assay is a crucial component of preclinical safety assessment to evaluate a compound's potential to cause QT interval prolongation, which can lead to fatal cardiac arrhythmias. [6]Automated patch-clamp systems are commonly used for this purpose.

Experimental Workflow:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-5-nitro-2-phenylpyridine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloro-5-nitro-2-phenylpyridine. As a halogenated nitroaromatic compound, this substance requires meticulous handling and dis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloro-5-nitro-2-phenylpyridine. As a halogenated nitroaromatic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document synthesizes regulatory standards with field-proven best practices to ensure a self-validating and trustworthy protocol for your laboratory.

Hazard Profile & Risk Assessment: A Synthesis of Constituent Dangers

  • Toxicity: This compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with related compounds like 2-Chloro-5-nitropyridine and other toxic solid organic substances.[1][2][3] The nitro group and chlorinated ring contribute to its potential toxicity.

  • Environmental Hazard: Halogenated organic compounds pose a significant risk to aquatic life and can persist in the environment.[4] Discharge into waterways or sewer systems must be strictly avoided.[5][6]

  • Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents.[6] As with many nitroaromatic compounds, there is a potential for hazardous reactions if mixed with incompatible waste streams.[1]

  • Combustibility: In the event of a fire, this compound may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][7]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 4-Chloro-5-nitro-2-phenylpyridine in any capacity, including for disposal, a stringent PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Provides a primary barrier against dermal absorption, which is a likely route of exposure for pyridyl compounds.[8]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of the solid or solutions containing the compound.[3]
Skin/Body A standard laboratory coat. Ensure it is fully buttoned.Prevents contamination of personal clothing and minimizes skin contact.[8]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]Mitigates the risk of inhaling airborne particulates or vapors, which are presumed to be harmful.[2]

Waste Segregation and Collection: The Critical First Step

Proper segregation is the cornerstone of safe chemical disposal. Mis-categorizing this waste can lead to dangerous chemical reactions and regulatory non-compliance.

Protocol:

  • Designate as Halogenated Organic Waste: Due to the presence of chlorine, 4-Chloro-5-nitro-2-phenylpyridine must be classified as a halogenated organic waste.[9] This dictates its ultimate disposal pathway, which is typically high-temperature incineration.

  • Select a Compatible Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. Glass or high-density polyethylene containers are generally suitable.[8]

  • Labeling: The container must be unequivocally labeled with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-Chloro-5-nitro-2-phenylpyridine "

    • An indication of the primary hazards (e.g., "Toxic," "Environmental Hazard")

  • Avoid Mixing Waste: Crucially, do not mix this compound with other waste streams unless their compatibility has been professionally verified.[1] In particular, avoid the incompatible materials listed in Section 5.

Step-by-Step Disposal Protocol

The disposal of 4-Chloro-5-nitro-2-phenylpyridine is a multi-stage process that culminates in transfer to a licensed waste management facility. Never attempt to dispose of this chemical down the drain or in regular trash.[1][8]

Workflow for Disposal of 4-Chloro-5-nitro-2-phenylpyridine

G cluster_lab In the Laboratory cluster_facility Facility Level cluster_disposal External Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Work in Fume Hood A->B C 3. Transfer Waste to Designated Container B->C D 4. Securely Seal Container C->D E 5. Label Container (Name, Hazards, Date) D->E F 6. Store in Satellite Accumulation Area E->F G 7. Log Waste in Institution's Inventory F->G H 8. Arrange Pickup with EHS (Environmental Health & Safety) G->H I 9. Complete Waste Disposal Forms H->I J 10. Licensed Hazardous Waste Transporter I->J K 11. Permitted Disposal Facility (e.g., High-Temp Incinerator) J->K Transport

Caption: Workflow from laboratory waste generation to final disposal.

Procedural Steps:

  • Accumulation: Collect waste 4-Chloro-5-nitro-2-phenylpyridine in the designated, labeled container as described in Section 3.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1] This area should be a designated satellite accumulation area as per your institution's policy.

  • Documentation: Maintain a log of the waste added to the container, noting the quantity and date.

  • Professional Disposal: The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1] They will arrange for collection and transport to a licensed facility equipped for high-temperature incineration, which is the standard for halogenated organic compounds.[1]

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Table 2: Spill Kit Contents for 4-Chloro-5-nitro-2-phenylpyridine

ItemPurpose
Inert Absorbent Vermiculite, sand, or diatomaceous earth.[5][8]
Scoop/Dustpan For collecting the absorbed material (use non-sparking tools).
Sealable Bags/Container Heavy-duty plastic bags or a designated container for the collected waste.
Waste Labels Pre-printed "Hazardous Waste" labels.
Appropriate PPE As listed in Table 1, with the potential addition of a respirator depending on the scale of the spill.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert others in the area. If the spill is large, evacuate the immediate vicinity.[1] Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear all appropriate PPE before approaching the spill.

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite to contain it.[8][10]

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, compatible container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste: 4-Chloro-5-nitro-2-phenylpyridine spill debris," and dispose of it through your EHS office.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

Chemical Incompatibility

Storing 4-Chloro-5-nitro-2-phenylpyridine with incompatible chemicals can lead to the generation of heat, fire, or toxic gases.

Table 3: Materials to Avoid

Chemical ClassExamplesPotential Hazard
Strong Oxidizing Agents Nitric acid, perchlorates, permanganates.[6][11][12]Vigorous, potentially explosive reaction.
Strong Bases Sodium hydroxide, potassium hydroxide.May cause decomposition or hazardous reactions.[1]
Acids Sulfuric acid, hydrochloric acid.While specific data is absent, mixing halogenated compounds with acids can be hazardous and should be avoided.
Reactive Metals Powdered aluminum, magnesium.Risk of exothermic reaction.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • NextSDS. (4-chloro-phenyl)-(5-nitro-pyridin-2-yl)-amine. [Link]

  • Chemwatch. (2019). PYRIDINE. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Pyridine. [Link]

  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur. [Link]

  • U.S. Environmental Protection Agency. (2006, January 5). Water Treatment Manual: Disinfection. [Link]

  • ChemSrc. 4-CHLORO-5-NITRO-O-PHENYLENEDIAMINE SDS. [Link]

  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. [Link]

  • CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: PYRIDINE. [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. [Link]

  • National Institutes of Health. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Unknown. hazardous waste segregation. [Link]

  • U.S. Environmental Protection Agency. (1995). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. [Link]

  • ResearchGate. (2015). Biodegradation of nitroaromatic compounds and explosives. [Link]

  • Unknown. Examples of Incompatible Chemicals. [Link]

  • University of Nevada, Reno. Partial List of Chemical Incompatibilities. [Link]

  • Iowa State University. Chemical Incompatibility Chart. [Link]

  • Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • Utah State University. Incompatible Chemicals. [Link]

  • University of Washington. Incompatible chemicals. [Link]

  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]

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